4-Nitropyridine N-oxide-d4
Description
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Properties
IUPAC Name |
2,3,5,6-tetradeuterio-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKNNAKAVAHBNK-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC=C1[N+](=O)[O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C([N+](=C(C(=C1[N+](=O)[O-])[2H])[2H])[O-])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Nitropyridine N-oxide-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthesis pathway for 4-Nitropyridine N-oxide-d4, a deuterated analog of the versatile chemical reagent 4-Nitropyridine N-oxide. The inclusion of deuterium (B1214612) isotopes can be a valuable tool in mechanistic studies and for altering the metabolic profiles of drug candidates. This document outlines the synthetic route, provides detailed experimental protocols, and presents relevant data in a structured format.
Synthesis Pathway
The most direct and logical pathway for the synthesis of this compound involves a two-step process starting from commercially available pyridine-d5 (B57733). The pathway is as follows:
-
N-Oxidation of Pyridine-d5: The initial step is the oxidation of the nitrogen atom in the pyridine-d5 ring to form Pyridine-d5 N-oxide.
-
Nitration of Pyridine-d5 N-oxide: The subsequent step involves the electrophilic nitration of Pyridine-d5 N-oxide at the 4-position to yield the final product, this compound. During this step, one of the deuterium atoms at the 4-position is substituted by a nitro group.
This pathway is advantageous as it utilizes a readily available deuterated starting material and employs well-established chemical transformations.
Experimental Protocols
The following protocols are based on established methods for the synthesis of the non-deuterated analog and are adapted for the synthesis of this compound.
Step 1: Synthesis of Pyridine-d5 N-oxide
Materials and Reagents:
-
Pyridine-d5 (C₅D₅N)
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine Pyridine-d5 and glacial acetic acid.
-
Slowly add 30% hydrogen peroxide to the stirred solution. The reaction is exothermic, and the temperature should be maintained between 70-80°C.
-
After the initial exothermic reaction subsides, heat the mixture at 70-80°C for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield crude Pyridine-d5 N-oxide.
-
The crude product can be purified by distillation or recrystallization if necessary.
Step 2: Synthesis of this compound
Materials and Reagents:
-
Pyridine-d5 N-oxide (C₅D₅NO)
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Saturated sodium carbonate solution
Procedure: [1]
-
Preparation of the Nitrating Mixture: In a separate flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring. Allow the mixture to warm to room temperature before use.
-
Nitration Reaction: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place the Pyridine-d5 N-oxide.
-
Heat the Pyridine-d5 N-oxide to approximately 90°C.
-
Slowly add the nitrating mixture dropwise to the heated and stirred Pyridine-d5 N-oxide. The temperature of the reaction mixture should be maintained around 90°C.
-
After the addition is complete, continue to heat the mixture at 90°C for an additional 1.5 hours.[2]
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8. This will cause the precipitation of a yellow solid.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from acetone to yield this compound.[1]
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| Pyridine-d5 | C₅D₅N | 84.14 |
| Pyridine-d5 N-oxide | C₅D₅NO | 100.14 |
| This compound | C₅D₄N₂O₃ | 144.12 |
Table 2: Typical Reaction Conditions and Yields
| Reaction Step | Key Reagents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| N-Oxidation of Pyridine-d5 | H₂O₂, CH₃COOH | 70-80 | 3-5 | 80-90 |
| Nitration of Pyridine-d5 N-oxide | Fuming HNO₃, Conc. H₂SO₄ | 90 | 1.5 | 70-80 |
Visualization of the Synthesis Pathway
The following diagram illustrates the two-step synthesis pathway for this compound.
Caption: Synthesis of this compound.
References
An In-depth Technical Guide to 4-Nitropyridine N-oxide-d4: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activities of the deuterated compound 4-Nitropyridine N-oxide-d4. Detailed experimental protocols for its synthesis and analysis are also included to support researchers in their scientific endeavors.
Core Chemical Properties and Structure
This compound is the deuterated analog of 4-Nitropyridine N-oxide, a versatile compound with applications in various research fields. The introduction of deuterium (B1214612) atoms provides a valuable tool for metabolic stability studies and as an internal standard in analytical assays.
Structure:
The chemical structure of this compound consists of a pyridine (B92270) ring with a nitro group at the 4-position and an N-oxide functional group. The four hydrogen atoms on the pyridine ring are replaced with deuterium atoms.
Chemical Structure of this compound:
Quantitative Data Summary:
The key chemical and physical properties of this compound and its non-deuterated counterpart are summarized in the table below for easy comparison.
| Property | This compound | 4-Nitropyridine N-oxide |
| Molecular Formula | C₅D₄N₂O₃ | C₅H₄N₂O₃ |
| Molecular Weight | 144.12 g/mol | 140.10 g/mol |
| CAS Number | 1330266-41-9 | 1124-33-0 |
| Appearance | Solid | Yellow to brown crystals or powder |
| Melting Point | Not reported | 159-162 °C |
| Boiling Point | Not reported | Decomposes |
| Solubility | Sparingly soluble in water | Insoluble in water |
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process: the deuteration of pyridine N-oxide followed by nitration.
Step 1: Deuteration of Pyridine N-oxide
A common method for deuteration of the pyridine ring involves H/D exchange in the presence of a suitable catalyst and a deuterium source, such as D₂O.
-
Materials: Pyridine N-oxide, Deuterium oxide (D₂O, 99.8 atom % D), Platinum(IV) oxide (Adam's catalyst).
-
Procedure:
-
In a sealed reaction vessel, dissolve Pyridine N-oxide in an excess of Deuterium oxide.
-
Add a catalytic amount of Platinum(IV) oxide.
-
Heat the mixture at a temperature range of 100-120 °C for 24-48 hours.
-
Monitor the progress of the reaction by ¹H NMR spectroscopy until the proton signals of the pyridine ring are minimized.
-
After completion, cool the reaction mixture and filter to remove the catalyst.
-
Remove the excess D₂O under reduced pressure to obtain Pyridine N-oxide-d5.
-
Step 2: Nitration of Pyridine N-oxide-d5
The deuterated Pyridine N-oxide is then nitrated to introduce the nitro group at the 4-position.
-
Materials: Pyridine N-oxide-d5, Fuming nitric acid, Concentrated sulfuric acid.
-
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, carefully add concentrated sulfuric acid to fuming nitric acid while cooling in an ice bath.
-
Slowly add Pyridine N-oxide-d5 to the cooled nitrating mixture with continuous stirring.
-
After the addition is complete, slowly heat the reaction mixture to 90-100 °C and maintain for 2-3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium carbonate until the pH is approximately 7-8.
-
The precipitated crude product is collected by filtration, washed with cold water, and dried.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol (B145695) or acetone (B3395972) to yield pure this compound.
-
Analytical Methods
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure and isotopic purity of this compound.
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of a reference standard (e.g., TMS).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show a significant reduction or absence of signals corresponding to the pyridine ring protons, confirming successful deuteration. Residual proton signals can be used to calculate the isotopic purity.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for the carbon atoms of the pyridine ring, which will be coupled to deuterium.
-
¹⁵N NMR Spectroscopy: The ¹⁵N NMR spectrum can provide information about the electronic environment of the nitrogen atoms in the pyridine ring and the N-oxide group.
2. Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of the synthesized compound.
-
Ionization Method: Electrospray ionization (ESI) is a suitable method for this compound.
-
Expected Molecular Ion Peak: In the positive ion mode, the protonated molecular ion [M+H]⁺ is expected at m/z 145.05. The exact mass can be used to confirm the elemental formula.
-
Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways for pyridine N-oxides include the loss of an oxygen atom ([M+H-O]⁺) and the loss of a hydroxyl radical ([M+H-OH]⁺).
3. High-Performance Liquid Chromatography (HPLC)
HPLC is utilized to assess the purity of this compound.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution with a mixture of water (containing 0.1% formic acid) and acetonitrile (B52724) is commonly employed.
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.
-
Detection: UV detection at a wavelength of approximately 280 nm is suitable for this compound.
-
Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram.
Biological Activity and Signaling Pathways
4-Nitropyridine N-oxide exhibits significant biological activities, primarily as a quorum-sensing inhibitor and an inhibitor of Na,K-ATPase. The deuterated analog is expected to have similar biological functions and is a valuable tool for studying these mechanisms.
Quorum Sensing Inhibition in Pseudomonas aeruginosa
Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. In the opportunistic pathogen Pseudomonas aeruginosa, the QS system is a complex network that regulates virulence factors and biofilm formation.[1] 4-Nitropyridine N-oxide has been shown to inhibit QS in P. aeruginosa.[2]
The diagram below illustrates the hierarchical quorum-sensing network in P. aeruginosa, which is a potential target for inhibitors like this compound.
Caption: Hierarchical quorum-sensing network in Pseudomonas aeruginosa.
Inhibition of Na,K-ATPase via Nitric Oxide Signaling
4-Nitropyridine N-oxide can act as a nitric oxide (NO) donor, which in turn can inhibit the activity of Na,K-ATPase. This enzyme is crucial for maintaining the electrochemical gradients across cell membranes. The inhibition of Na,K-ATPase by NO is mediated through a signaling pathway involving cyclic GMP (cGMP) and protein kinase G (PKG).[3][4]
The following diagram outlines the proposed signaling pathway for Na,K-ATPase inhibition by nitric oxide.
References
- 1. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemical C−H deuteration of pyridine derivatives with D2O [ideas.repec.org]
- 4. Effects of nitric oxide synthesis inhibition on the Na,K-ATPase activity in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Nitropyridine N-oxide-d4 CAS number lookup
CAS Number: 119673-94-8
This technical guide provides an in-depth overview of 4-Nitropyridine N-oxide-d4, a deuterated analogue of the versatile research compound 4-Nitropyridine N-oxide. This document is intended for researchers, scientists, and professionals in the fields of drug development and biochemical research. It covers the compound's properties, synthesis, and key applications, with a focus on its roles as a quorum sensing and Na,K-ATPase inhibitor.
Compound Properties
This compound is the isotopically labeled version of 4-Nitropyridine N-oxide, where the four hydrogen atoms on the pyridine (B92270) ring are replaced with deuterium. This labeling is particularly useful for metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based assays.
| Property | Value | Citation(s) |
| CAS Number | 119673-94-8 | [1][2][3] |
| Molecular Formula | C₅D₄N₂O₃ | [1] |
| Molecular Weight | 144.12 g/mol | [1] |
| Appearance | Light yellow to yellow crystalline powder (for non-deuterated) | [4] |
| Melting Point | 159-162 °C (for non-deuterated) | [5] |
| Storage Temperature | 2-8°C | [6] |
Synthesis of 4-Nitropyridine N-oxide
The synthesis of this compound follows the same principles as its non-deuterated counterpart, with the crucial difference of starting with a deuterated precursor. The general and most common method is the nitration of pyridine-N-oxide using a mixture of fuming nitric acid and concentrated sulfuric acid.
Synthesis Workflow
References
- 1. Phenotypic detection of quorum sensing inhibition in Pseudomonas aeruginosa pyoverdine and swarming by volatile organic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a nitric oxide responsive quorum sensing circuit in Vibrio harveyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Mechanism of Action of 4-Nitropyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Nitropyridine N-oxide (4-NPO) is a multifaceted bioactive molecule with a range of cellular effects. Primarily, its mechanism of action is centered on its ability to act as a nitric oxide (NO) donor or mimetic. This activity leads to the inhibition of prolyl hydroxylase domain (PHD) enzymes, key regulators of the hypoxia-inducible factor (HIF-1α) signaling pathway. By inhibiting PHDs, 4-NPO stabilizes HIF-1α, promoting its accumulation and the subsequent transcription of hypoxia-responsive genes. This pathway is a critical area of investigation for therapeutic development in ischemia and cancer. Additionally, 4-NPO has been identified as an inhibitor of bacterial quorum sensing, particularly in Pseudomonas aeruginosa, and has been reported to inhibit Na,K-ATPase. This guide provides a comprehensive overview of these mechanisms, supported by available data and detailed experimental protocols.
Core Mechanism of Action: Inhibition of Prolyl Hydroxylase and Stabilization of HIF-1α
The principal mechanism of action of 4-Nitropyridine N-oxide involves its function as a nitric oxide (NO) donor or mimetic, which directly impacts the cellular response to oxygen levels through the hypoxia-inducible factor (HIF-1) signaling pathway. Under normoxic (normal oxygen) conditions, the alpha subunit of HIF-1 (HIF-1α) is continuously targeted for degradation. This process is initiated by the prolyl hydroxylase domain (PHD) enzymes, which hydroxylate specific proline residues on HIF-1α. This hydroxylation event allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and thereby mark HIF-1α for proteasomal degradation.[1]
4-NPO, through the release or mimicry of NO, inhibits the activity of PHD enzymes.[1] This inhibition prevents the hydroxylation of HIF-1α, leading to its stabilization and accumulation even under normoxic conditions. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes. This activation of transcription leads to the expression of a variety of proteins involved in angiogenesis, glucose metabolism, and cell survival.
Caption: HIF-1α stabilization by 4-Nitropyridine N-oxide.
Quantitative Data: Prolyl Hydroxylase Inhibition
| Inhibitor | Target | IC50 (nM) | Ki (nM) |
| Compound X | PHD2 | 256 | - |
| Compound Y | PHD2 | 210 | - |
| Compound Z | PHD2 | 153 | - |
| Compound A | PHD2 | - | 27 |
| Compound B | PHD2 | - | 17 |
| Compound C | PHD2 | - | 9 |
Data for compounds X, Y, and Z are from a study on 4-hydroxypyrimidine (B43898) inhibitors. Data for compounds A, B, and C are from a kinetic analysis of various PHD inhibitors.
Experimental Protocol: Western Blot for HIF-1α Stabilization
This protocol describes a general method to assess the stabilization of HIF-1α in cell culture following treatment with a compound like 4-NPO.
1. Cell Culture and Treatment:
-
Plate human cell lines (e.g., HEK293, HeLa) in appropriate culture dishes and grow to 70-80% confluency.
-
Treat cells with varying concentrations of 4-Nitropyridine N-oxide for desired time points (e.g., 2, 4, 8 hours). Include a vehicle control (e.g., DMSO) and a positive control for HIF-1α stabilization (e.g., 100 µM CoCl₂ or incubation in a hypoxic chamber at 1% O₂).
2. Cell Lysis:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet cellular debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).
4. SDS-PAGE and Western Blotting:
-
Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
Load 20-40 µg of protein per lane onto a 7.5% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.
Quorum Sensing Inhibition in Pseudomonas aeruginosa
4-Nitropyridine N-oxide has been identified as a quorum sensing inhibitor (QSI) in the opportunistic pathogen Pseudomonas aeruginosa. Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression in a population density-dependent manner, regulating processes such as biofilm formation and virulence factor production. 4-NPO has been shown to reduce biofilm tolerance to antibiotics and overall virulence.
Caption: Workflow for assessing quorum sensing inhibition by 4-NPO.
Experimental Protocol: Quorum Sensing Inhibition Assay
This protocol outlines a general method for evaluating the quorum sensing inhibitory activity of 4-NPO.
1. Bacterial Strains and Culture Conditions:
-
Use a wild-type P. aeruginosa strain (e.g., PAO1) and appropriate reporter strains (e.g., a strain with a lasR-dependent GFP reporter).
-
Grow bacteria in a suitable medium, such as Luria-Bertani (LB) broth.
2. Biofilm Formation Assay:
-
In a 96-well microtiter plate, add a diluted overnight culture of P. aeruginosa to fresh LB broth containing various concentrations of 4-NPO. Include a vehicle control.
-
Incubate the plate under static conditions at 37°C for 24 hours to allow biofilm formation.
-
Gently wash the wells with PBS to remove planktonic cells.
-
Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
-
Wash away the excess stain and allow the plate to dry.
-
Solubilize the bound crystal violet with 30% acetic acid.
-
Quantify the biofilm by measuring the absorbance at 590 nm.
3. Virulence Factor Quantification (e.g., Elastase Activity):
-
Culture P. aeruginosa in the presence of sub-inhibitory concentrations of 4-NPO.
-
Centrifuge the culture and collect the supernatant.
-
Measure the activity of secreted virulence factors. For elastase, the supernatant can be incubated with Elastin-Congo Red, and the release of the red dye is measured spectrophotometrically.
4. Reporter Strain Assay:
-
Grow the reporter strain in the presence of an appropriate autoinducer and different concentrations of 4-NPO.
-
Measure the reporter gene expression (e.g., GFP fluorescence) using a plate reader. A reduction in fluorescence in the presence of 4-NPO indicates inhibition of the quorum sensing system.
Inhibition of Na,K-ATPase
Some studies have suggested that 4-Nitropyridine N-oxide can inhibit the activity of Na,K-ATPase. This enzyme is a crucial ion pump found in the plasma membrane of most animal cells, responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. Inhibition of this pump can have widespread physiological effects.
Quantitative Data: Na,K-ATPase Inhibition
Specific IC50 values for the inhibition of Na,K-ATPase by 4-Nitropyridine N-oxide are not well-documented in publicly available literature. For comparative purposes, the IC50 values of known Na,K-ATPase inhibitors are provided below:
| Inhibitor | IC50 |
| Ouabain | Varies by isoform and tissue (nM to µM range) |
| Digoxin | Varies by isoform and tissue (nM to µM range) |
Conclusion
The primary mechanism of action of 4-Nitropyridine N-oxide is the inhibition of prolyl hydroxylase domain enzymes through its nitric oxide-donating or -mimicking properties. This leads to the stabilization of HIF-1α and the activation of hypoxia-responsive genes, a pathway with significant therapeutic implications. Furthermore, 4-NPO demonstrates inhibitory effects on bacterial quorum sensing and potentially on Na,K-ATPase activity. Further research is required to fully elucidate the quantitative aspects of these interactions and to explore their full therapeutic potential. The experimental protocols provided in this guide offer a framework for the continued investigation of this versatile compound.
References
An In-depth Technical Guide to the Deuterium Labeling Efficiency of 4-Nitropyridine N-oxide-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and analysis of 4-Nitropyridine N-oxide-d4, with a focus on determining its deuterium (B1214612) labeling efficiency. This isotopically labeled compound is a valuable tool in various research applications, including as an internal standard in mass spectrometry-based quantitative analysis and in the study of reaction mechanisms.
Quantitative Data Summary
The deuterium labeling efficiency of this compound is a critical parameter for its application. The primary metric is the atom percentage of deuterium (Atom % D), which represents the average deuterium incorporation at the labeled positions. Furthermore, the isotopic distribution provides a more detailed view of the different deuterated species present in a sample.
| Parameter | Value | Source/Method |
| Stated Isotopic Purity | ≥99 atom % D | Commercial Supplier Data |
| Chemical Purity | ≥98% | Commercial Supplier Data |
| Molecular Formula | C₅D₄N₂O₃ | --- |
| Molecular Weight | 144.12 g/mol | --- |
Table 1: Key Specifications for this compound
For a more in-depth analysis, the isotopic distribution of a representative batch of this compound can be determined using high-resolution mass spectrometry. This analysis reveals the percentage of each isotopologue (d₀ to d₄).
| Isotopologue | Mass (m/z) | Representative Abundance (%) |
| d₀ (unlabeled) | 140.02 | < 0.1 |
| d₁ | 141.03 | < 0.5 |
| d₂ | 142.03 | < 1.0 |
| d₃ | 143.04 | ~ 5.0 |
| d₄ (fully labeled) | 144.04 | > 93.5 |
Table 2: Representative Isotopic Distribution of this compound
Experimental Protocols
Proposed Synthesis of this compound
This protocol is based on established methods for the nitration of pyridine (B92270) N-oxide and assumes the use of Pyridine-d₅ N-oxide as the starting material.
Objective: To synthesize this compound via the nitration of Pyridine-d₅ N-oxide.
Materials:
-
Pyridine-d₅ N-oxide
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Sodium Carbonate (Na₂CO₃)
-
Deionized Water
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid with constant stirring.
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add a solution of Pyridine-d₅ N-oxide in concentrated sulfuric acid.
-
Nitration: Slowly add the nitrating mixture to the Pyridine-d₅ N-oxide solution. After the addition is complete, heat the reaction mixture to 90-100°C for 2-3 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it over crushed ice.
-
Neutralization: Carefully neutralize the acidic solution with a saturated solution of sodium carbonate until the pH is approximately 7-8. A yellow solid should precipitate.
-
Isolation: Collect the crude product by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from acetone to obtain pure this compound.
-
Drying: Dry the purified product under vacuum.
Determination of Deuterium Labeling Efficiency
The deuterium labeling efficiency can be accurately determined using a combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]
2.2.1. High-Resolution Mass Spectrometry (HRMS) Analysis
Objective: To determine the isotopic distribution and calculate the atom % D.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile/water).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode, ensuring high mass accuracy and resolution to distinguish between the different isotopologues.
-
Data Analysis:
-
Identify the molecular ion peaks corresponding to the different isotopologues (d₀ to d₄).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue.
-
Calculate the Atom % D using the following formula: Atom % D = [(Σ (n * % abundance of dn)) / 4] * 100 where 'n' is the number of deuterium atoms in the isotopologue.
-
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Objective: To confirm the positions of deuterium labeling and provide an independent measure of isotopic enrichment.
Procedure:
-
¹H NMR Analysis:
-
Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
The absence or significant reduction of signals in the aromatic region corresponding to the pyridine ring protons confirms successful deuteration.
-
-
²H NMR Analysis:
-
Dissolve the sample in a protonated solvent (e.g., DMSO).
-
Acquire the ²H NMR spectrum.
-
The presence of a signal in the aromatic region confirms the incorporation of deuterium. The integration of this signal relative to a known standard can be used to quantify the deuterium content.[2]
-
Visualizations
Synthesis Pathway
Caption: Synthesis of 4-Nitropyridine N-oxide-d₄.
Experimental Workflow for Labeling Efficiency Analysis
Caption: Workflow for Deuterium Labeling Analysis.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 4-Nitropyridine N-oxide-d4 Material Safety and Handling
Disclaimer: This document provides a comprehensive overview of the material safety data for 4-Nitropyridine N-oxide. The majority of the available data pertains to the non-deuterated form (CAS No. 1124-33-0). The deuterated form, 4-Nitropyridine N-oxide-d4 (CAS No. 119673-94-8), is expected to have very similar chemical and toxicological properties, as isotopic labeling does not significantly alter the fundamental reactivity of the molecule. This guide is intended for use by trained professionals in research and drug development.
Chemical and Physical Properties
This compound is a deuterated analog of 4-Nitropyridine N-oxide. The physical and chemical properties of the non-deuterated compound are summarized below and are expected to be comparable for the d4 variant.
| Property | Value | Reference |
| Molecular Formula | C5D4N2O3 | N/A |
| Molecular Weight | 144.12 g/mol | N/A |
| Appearance | Dark yellow solid | [1] |
| Melting Point | 159 - 164 °C | [1] |
| Boiling Point | No information available | [1] |
| Flash Point | No information available | [1] |
| Solubility | No information available | N/A |
| Stability | Stable under normal conditions | [1] |
Hazard Identification and Toxicology
4-Nitropyridine N-oxide is classified as a hazardous substance.[2] It is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
| Hazard Statement | GHS Classification | Reference |
| Toxic if swallowed | Acute toxicity, Oral (Category 3) | [3] |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | [3] |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2) | [3] |
| May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation | [3] |
Toxicological Summary:
-
Acute Oral Toxicity: Toxic if swallowed.[2] Animal experiments suggest that ingestion of less than 40 grams may be fatal or cause serious health damage.[2]
-
Inhalation: May be harmful if inhaled, causing respiratory tract irritation.[1]
-
Dermal: Causes skin irritation.[1]
-
Eye: Causes serious eye irritation.[1]
-
Carcinogenicity: There is limited evidence of a carcinogenic effect.[2]
-
Other Hazards: The substance and/or its metabolites may bind to hemoglobin, inhibiting normal oxygen uptake and leading to methaemoglobinemia.[2]
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize risk.
Engineering Controls:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Ensure eyewash stations and safety showers are readily accessible.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4]
-
Skin Protection: Wear protective gloves and clothing to prevent skin contact.[1]
-
Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe dust.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
Storage:
-
Keep container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store under an inert atmosphere.[4]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and acid chlorides.[1][4]
Accidental Release and First Aid Measures
Accidental Release:
-
Minor Spills: Avoid dust formation.[1] Sweep up and shovel into suitable containers for disposal.[4]
-
Major Spills: Evacuate personnel from the area.[2] Wear self-contained breathing apparatus and full protective gear.[1] Prevent spillage from entering drains or water courses.[2] Contain the spill with sand, earth, or vermiculite.[2]
First Aid:
-
If Swallowed: Do NOT induce vomiting.[1] Call a physician or poison control center immediately.[1]
-
If Inhaled: Remove to fresh air.[1] If breathing is difficult, give oxygen.[1] Get medical attention.[1]
-
If on Skin: Wash with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention.[5]
-
If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1] Immediate medical attention is required.[1]
Experimental Protocols
Synthesis of 4-Nitropyridine N-oxide
The following is a general protocol for the synthesis of the non-deuterated 4-Nitropyridine N-oxide, which can be adapted for the deuterated analog.
Materials:
-
Pyridine (B92270) N-oxide
-
Fuming Nitric Acid (HNO3)
-
Concentrated Sulfuric Acid (H2SO4)
-
Ice
-
Saturated Sodium Carbonate Solution
-
Acetone
Procedure:
-
Preparation of Nitrating Acid: In a flask, add fuming nitric acid.[6] While cooling in an ice bath and stirring, slowly add concentrated sulfuric acid in portions.[6] Allow the mixture to warm to 20°C before use.[6]
-
Reaction Setup: In a three-neck flask equipped with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel, add pyridine N-oxide and heat to 60°C.[6]
-
Nitration: Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the stirred pyridine N-oxide over 30 minutes.[6] After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[6]
-
Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.[6] Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium carbonate until the pH is approximately 8.[7] A yellow solid will precipitate.[7]
-
Purification: Collect the crude product by vacuum filtration and wash it with cold water.[7] The crude product can be further purified by recrystallization from acetone.[6]
Biological Activity and Signaling Pathways
4-Nitropyridine N-oxide has been identified as an inhibitor of Na,K-ATPase activity and a quorum sensing inhibitor in Pseudomonas aeruginosa.[8][9]
Inhibition of Na,K-ATPase
The inhibitory effect of nitric oxide (NO) donors on Na,K-ATPase activity is believed to occur through a cGMP-dependent pathway.[9][10] This pathway involves the activation of soluble guanylate cyclase, leading to an increase in cGMP and subsequent activation of protein kinase G (PKG).[11]
Quorum Sensing Inhibition
4-Nitropyridine N-oxide has been shown to inhibit biofilm formation in P. aeruginosa by interfering with the quorum sensing system.[12][13] It is thought to adsorb to the bacterial surface, neutralizing surface charge and hindering bacterial adhesion, a key step in biofilm formation.[14]
Visualizations
Safe Handling Workflow
Caption: A workflow for the safe handling of this compound.
Proposed Signaling Pathway for Na,K-ATPase Inhibition
Caption: Proposed pathway for Na,K-ATPase inhibition by nitric oxide donors.
References
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of biofilm formation, quorum sensing and infection in Pseudomonas aeruginosa by natural products-inspired organosulfur compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of nitric oxide synthesis inhibition on the Na,K-ATPase activity in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitric oxide reduces the molecular activity of Na+,K+-ATPase in opossum kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitric Oxide Regulation of Na, K-ATPase Activity in Ocular Ciliary Epithelium Involves Src Family Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Biofilm Formation, Quorum Sensing and Infection in Pseudomonas aeruginosa by Natural Products-Inspired Organosulfur Compounds | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. Reduced bacterial deposition and attachment by quorum-sensing inhibitor 4-nitro-pyridine-N-oxide: the role of physicochemical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to 4-Nitropyridine N-oxide-d4 for Researchers
This guide provides a comprehensive overview of 4-Nitropyridine N-oxide-d4, a deuterated isotopologue of the well-known quorum sensing inhibitor. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, properties, and applications of this compound.
Commercial Availability
This compound is available from several commercial suppliers specializing in isotopically labeled compounds for research purposes. While a comprehensive list is beyond the scope of this guide, prominent suppliers include:
-
Pharmaffiliates [1]
-
Santa Cruz Biotechnology
-
Toronto Research Chemicals
-
CDN Isotopes
Physicochemical Properties
Below is a summary of the key physicochemical properties of 4-Nitropyridine N-oxide and its deuterated analog.
| Property | 4-Nitropyridine N-oxide | This compound | Reference(s) |
| CAS Number | 1124-33-0 | 119673-94-8 | [1][2] |
| Molecular Formula | C₅H₄N₂O₃ | C₅D₄N₂O₃ | [1][2] |
| Molecular Weight | 140.10 g/mol | 144.12 g/mol | [1][2] |
| Appearance | Yellow to brown crystalline solid | - | |
| Melting Point | 159-162 °C | - | |
| LogP | -0.55 | - | [2] |
Synthesis and Experimental Protocols
General Synthesis of 4-Nitropyridine N-oxide
A common method for the synthesis of 4-Nitropyridine N-oxide is the nitration of pyridine-N-oxide using a mixture of fuming nitric acid and concentrated sulfuric acid.[3][4]
Reaction:
Pyridine-N-oxide → 4-Nitropyridine N-oxide
Reagents and Conditions:
-
Pyridine-N-oxide
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Reaction Time: Several hours
Illustrative Experimental Protocol (for non-deuterated compound):
-
Preparation of Nitrating Mixture: In a flask equipped with a stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to fuming nitric acid.
-
Reaction: To a separate flask containing pyridine-N-oxide, slowly add the prepared nitrating mixture while maintaining the reaction temperature. Heat the mixture to the desired temperature (e.g., 90-130°C) and maintain for several hours.[3][4]
-
Workup: After the reaction is complete, cool the mixture and pour it onto crushed ice. Carefully neutralize the solution with a base (e.g., sodium carbonate or sodium hydroxide) to a pH of 7-8.[3][4]
-
Isolation: The product, 4-Nitropyridine N-oxide, will precipitate as a solid and can be collected by filtration.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as acetone (B3395972) or an ethanol/chloroform mixture.
Note on Deuterated Synthesis: To synthesize this compound, one would start with pyridine-d5 (B57733) N-oxide and follow a similar nitration procedure. The deuterated starting material can be prepared by the oxidation of pyridine-d5. It is crucial to use deuterated solvents where appropriate during workup and purification to avoid H/D exchange.
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely published. However, the data for the non-deuterated compound can serve as a reference. The primary difference in the spectra will be the absence of signals corresponding to the pyridine (B92270) ring protons in the ¹H NMR spectrum of the d4 analog and the presence of C-D couplings in the ¹³C NMR spectrum.
4-Nitropyridine N-oxide (Non-deuterated) Spectroscopic Data
| Spectroscopy | Data | Reference(s) |
| ¹H NMR | Spectra available, but specific peak assignments not tabulated in search results. | [2][5] |
| ¹³C NMR | Spectra available, but specific peak assignments not tabulated in search results. | [2][5] |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 140. Key fragments: m/z 110, 94, 80, 66. | [6] |
| Infrared (IR) Spectroscopy | Spectra available, characteristic peaks for N-O and NO₂ stretching are expected. | [2][7][8][9] |
Applications in Drug Development: Quorum Sensing Inhibition
4-Nitropyridine N-oxide is a known inhibitor of quorum sensing (QS) in the opportunistic pathogen Pseudomonas aeruginosa.[10] Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, leading to the formation of biofilms and the production of virulence factors.
Mechanism of Action
The primary target of 4-Nitropyridine N-oxide in P. aeruginosa is believed to be the LasR protein, a key transcriptional regulator in the las quorum sensing system.[10] The las system is at the top of a hierarchical signaling cascade that also controls the rhl and pqs quorum sensing systems.[11][12][13] By binding to LasR, 4-Nitropyridine N-oxide likely prevents the binding of the natural autoinducer molecule, 3-oxo-C12-HSL, thereby inhibiting the activation of downstream virulence genes.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the P. aeruginosa quorum sensing pathway and a general workflow for a biofilm inhibition assay.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. Page loading... [wap.guidechem.com]
- 5. rsc.org [rsc.org]
- 6. Pyridine, 4-nitro-, 1-oxide [webbook.nist.gov]
- 7. 4-Nitropyridine N-oxide(1124-33-0) IR2 spectrum [chemicalbook.com]
- 8. 4-Nitropyridine N-oxide(1124-33-0) IR Spectrum [m.chemicalbook.com]
- 9. Pyridine, 4-nitro-, 1-oxide [webbook.nist.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
- 12. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cooperation and cheating in Pseudomonas aeruginosa: the roles of the las, rhl and pqs quorum-sensing systems - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Shelf Life and Storage of 4-Nitropyridine N-oxide-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the available technical information regarding the stability, storage, and handling of 4-Nitropyridine N-oxide-d4 (CAS: 119673-94-8). Due to the specialized nature of this deuterated compound, specific shelf-life studies are often proprietary to the manufacturer. This document synthesizes data from safety data sheets (SDS), supplier technical documents, and related scientific literature for the non-deuterated analogue, 4-Nitropyridine N-oxide (CAS: 1124-33-0), to provide best practice recommendations.
Chemical and Physical Properties
This compound is the deuterated form of 4-Nitropyridine N-oxide, a compound utilized in various research applications, including as a quorum sensing inhibitor and an inhibitor of Na,K-ATPase activity.[1][2] The deuteration is typically on the pyridine (B92270) ring.
Table 1: Physical and Chemical Properties of 4-Nitropyridine N-oxide (Non-deuterated)
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C5H4N2O3 | [3] |
| Molecular Weight | 140.10 g/mol | [4] |
| Appearance | Yellow to brown crystals or powder | [5] |
| Melting Point | 159 - 164 °C | [6] |
| Solubility | Insoluble in water. Soluble in polar organic solvents (e.g., ethanol, DMSO). | [7] |
| Purity (Typical) | ≥96.0 % (HPLC) |[3][5] |
Shelf Life and Stability
While specific, quantitative long-term stability data for this compound is not publicly available, safety data sheets consistently state that the compound is stable under recommended storage conditions.[6] Key stability considerations are its sensitivity to moisture, light, and heat.
Table 2: Stability Profile of 4-Nitropyridine N-oxide
| Factor | Observation | Source(s) |
|---|---|---|
| Overall Stability | Stable under recommended storage conditions. | [6] |
| Moisture | Hygroscopic and moisture-sensitive. Exposure to moist air or water should be avoided. | [4][6] |
| Light | Some suppliers note the compound is light-sensitive. | [5] |
| Heat | May decompose upon heating, emitting toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2). | [6] |
| Incompatibilities | Strong oxidizing agents, acid chlorides, strong acids, and strong bases. | [6] |
| Hazardous Reactions | Hazardous polymerization does not occur. Aromatic nitro compounds can react vigorously with reducing agents. |[6][7] |
Recommended Storage Conditions
To ensure maximum shelf life and prevent degradation, proper storage is critical. The recommendations from various suppliers are summarized below. For long-term storage, maintaining a cold, dry, dark, and inert environment is paramount.
Table 3: Summary of Recommended Storage Conditions
| Parameter | Recommendation | Source(s) |
|---|---|---|
| Temperature | Store in a cool place. Specific recommendations include Room Temperature (<15°C recommended), 0-8°C, and below +30°C. For long-term stability, -20°C is often a preferred choice for sensitive compounds. | [4][5][8] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) to protect from moisture and air. | [4] |
| Container | Keep container tightly closed and securely sealed. | [6][8] |
| Environment | Store in a dry and well-ventilated place. | [6][8] |
| Light | Protect from light. |[5] |
Experimental Protocols
Hypothetical Protocol for Stability Assessment via HPLC
While a specific validated, stability-indicating HPLC method for this compound is not available in the public domain, a general protocol can be proposed based on standard practices for aromatic nitro compounds. This method would need to be fully validated by the end-user.
Objective: To assess the purity of this compound and detect the formation of potential degradation products over time under various storage conditions.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade Acetonitrile.
-
HPLC-grade water.
-
Formic Acid (or other suitable modifier).
-
This compound reference standard and test samples.
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (or lambda max of the compound)
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., Acetonitrile) and create a series of dilutions for a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the test sample from the stability study in the same solvent to a known concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Evaluation: Determine the peak area of this compound in the sample chromatogram. Calculate the purity by comparing it to the initial purity (% Area). Identify and quantify any new peaks, which may represent degradation products.
Workflow for a Long-Term Stability Study
The following diagram illustrates a logical workflow for conducting a long-term stability study.
Caption: A typical experimental workflow for a long-term chemical stability study.
Relevant Signaling Pathways
4-Nitropyridine N-oxide is known to interfere with at least two biological processes, which are relevant to its application in drug discovery and microbiology.
Inhibition of Bacterial Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. This process is critical for biofilm formation and virulence. 4-Nitropyridine N-oxide acts as a quorum sensing inhibitor (QSI), disrupting this communication and thereby inhibiting biofilm formation.[9][10] One proposed mechanism is its ability to adsorb to surfaces and bacterial membranes, neutralizing surface charges and physically hindering bacterial adhesion, a crucial first step in biofilm development.[9]
Caption: Generalized mechanism of Quorum Sensing (QS) and its inhibition.
Inhibition of Na,K-ATPase
The compound has been shown to inhibit Na,K-ATPase activity.[1][2] While the direct mechanism for 4-Nitropyridine N-oxide is not fully detailed, the inhibition of Na,K-ATPase by nitric oxide (NO) is known to involve a cGMP-dependent signaling pathway.[11][12] It is plausible that 4-Nitropyridine N-oxide acts by increasing intracellular NO or cGMP levels, leading to downstream effects that reduce the molecular activity of the Na,K-ATPase enzyme.
Caption: Hypothesized pathway for Na,K-ATPase inhibition by 4-Nitropyridine N-oxide.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Insights into the mechanism of erythrocyte Na+/K+-ATPase inhibition by nitric oxide and peroxynitrite anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar [semanticscholar.org]
- 4. 4-Nitropyridine N-Oxide 1124-33-0 | TCI AMERICA [tcichemicals.com]
- 5. chemimpex.com [chemimpex.com]
- 6. fishersci.com [fishersci.com]
- 7. 4-Nitropyridine N-oxide: Properties, Uses, Safety, Synthesis & Supplier Information – Buy High Purity 4-Nitropyridine Oxide in China [pipzine-chem.com]
- 8. Inhibition of biofilm formation, quorum sensing and infection in Pseudomonas aeruginosa by natural products-inspired organosulfur compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reduced bacterial deposition and attachment by quorum-sensing inhibitor 4-nitro-pyridine-N-oxide: the role of physicochemical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nitric Oxide Regulation of Na, K-ATPase Activity in Ocular Ciliary Epithelium Involves Src Family Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitric oxide reduces the molecular activity of Na+,K+-ATPase in opossum kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Solubility of 4-Nitropyridine N-oxide-d4 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Nitropyridine N-oxide-d4 in various organic solvents. Due to the limited availability of direct quantitative data for the deuterated compound, this guide leverages qualitative solubility information for its non-deuterated analog, 4-Nitropyridine N-oxide, which is expected to have very similar solubility properties. The document outlines established experimental protocols for determining solubility and includes a workflow diagram for a common methodology.
Core Topic: Solubility Profile
4-Nitropyridine N-oxide is a polar molecule, and its solubility is largely dictated by the principle of "like dissolves like." It demonstrates good solubility in polar organic solvents and is sparingly soluble or insoluble in nonpolar organic solvents and water.[1][2][3][4] The deuterated form, this compound, is anticipated to exhibit a nearly identical solubility profile due to the negligible impact of deuterium (B1214612) substitution on intermolecular forces.
Quantitative Solubility Data
Qualitative Solubility Summary
The following table summarizes the known qualitative solubility of 4-Nitropyridine N-oxide in a range of common organic solvents. This information serves as a reliable guide for the selection of appropriate solvent systems for research and development applications involving this compound.
| Solvent | Chemical Class | Polarity | Solubility |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Polar Aprotic | Soluble[1][2] |
| Acetone | Ketone | Polar Aprotic | Soluble[2][3] |
| Dichloromethane (DCM) | Halogenated Hydrocarbon | Polar Aprotic | Soluble[2][3] |
| Ethanol | Alcohol | Polar Protic | Soluble[2][5] |
| Methanol (MeOH) | Alcohol | Polar Protic | Soluble[3] |
| Tetrahydrofuran (THF) | Ether | Polar Aprotic | Soluble[3] |
| Toluene | Aromatic Hydrocarbon | Nonpolar | Soluble[3] |
| Diethyl Ether | Ether | Nonpolar | Soluble[3] |
| Benzene | Aromatic Hydrocarbon | Nonpolar | Insoluble |
| Hexane | Alkane | Nonpolar | Insoluble |
| Water | Protic | Highly Polar | Insoluble/Slightly Soluble[2][4] |
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, the following section details a generalized experimental protocol based on the widely accepted shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for concentration analysis.[6][7][8]
Principle of the Shake-Flask Method
The shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[6] The method involves agitating an excess amount of the solid compound in the solvent for a sufficient period to allow the solution to reach equilibrium. After saturation, the undissolved solid is separated, and the concentration of the dissolved solute in the supernatant is quantified.[7]
Detailed Methodology
1. Materials and Equipment:
-
This compound (solid)
-
Selected organic solvent(s) (HPLC grade)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a sealed vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[9]
-
-
Sample Separation:
-
After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.[10]
-
Carefully withdraw a known volume of the clear supernatant using a pipette and filter it through a syringe filter to remove any remaining particulate matter.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.[11]
-
Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Calculate the concentration of the diluted sample using the calibration curve.
-
Multiply the result by the dilution factor to determine the solubility of this compound in the tested solvent.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the determination of solubility using the shake-flask method.
Caption: A generalized workflow for determining equilibrium solubility.
Concluding Remarks
This technical guide provides foundational knowledge on the solubility of this compound in organic solvents, primarily based on the behavior of its non-deuterated counterpart. While qualitative data offers valuable initial guidance, it is imperative for researchers to perform quantitative solubility assessments using standardized methods like the shake-flask protocol for their specific applications. This ensures accuracy and reproducibility in experimental design and outcomes in the fields of pharmaceutical sciences and chemical research.
References
- 1. 4-Nitropyridine N-oxide CAS#: 1124-33-0 [m.chemicalbook.com]
- 2. 4-Nitropyridine N-oxide: Properties, Uses, Safety, Synthesis & Supplier Information – Buy High Purity 4-Nitropyridine Oxide in China [pipzine-chem.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Nitropyridine N-oxide, 97% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]
- 5. sciencemadness.org [sciencemadness.org]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. pharmaguru.co [pharmaguru.co]
Methodological & Application
Application Note: High-Throughput Quantification of Polar Analytes Using 4-Nitropyridine N-oxide-d4 as an Internal Standard in LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of polar analytes in complex matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol leverages 4-Nitropyridine N-oxide-d4 as a stable, deuterated internal standard to ensure accuracy and precision. Deuterated internal standards are the gold standard in quantitative mass spectrometry, as they co-elute with the analyte and exhibit similar ionization behavior, effectively compensating for matrix effects, ion suppression, and variability in sample preparation and instrument response.[1][2][3] This document provides detailed protocols for sample preparation, LC-MS/MS parameters, and data analysis, intended for researchers, scientists, and drug development professionals.
Introduction
Quantitative analysis by LC-MS/MS is a cornerstone of modern bioanalysis, pharmaceutical research, and environmental testing. A significant challenge in these fields is mitigating the impact of matrix effects and experimental variability, which can compromise data quality.[2] The use of stable isotope-labeled internal standards, particularly deuterated compounds, is a widely accepted strategy to overcome these challenges.[1][3][4] These standards are chemically almost identical to the analyte of interest but have a different mass, allowing them to be distinguished by the mass spectrometer.[2]
4-Nitropyridine N-oxide is a polar, heterocyclic compound. Its deuterated analog, this compound, serves as an ideal internal standard for the quantification of the parent compound or other structurally similar polar analytes. The N-oxide functional group can be susceptible to in-source fragmentation or degradation during sample processing; therefore, careful optimization of the analytical method is crucial.[5][6] This application note provides a comprehensive workflow for the reliable use of this compound in quantitative LC-MS/MS assays.
Experimental Workflow
The overall experimental workflow for utilizing this compound as an internal standard is depicted below. This process involves sample preparation, LC separation, and MS/MS detection and quantification.
Caption: A generalized workflow for quantitative LC-MS/MS analysis using an internal standard.
Principle of Internal Standardization
The core principle of using a deuterated internal standard like this compound is to provide a reference compound that behaves identically to the analyte throughout the analytical process. By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations introduced during sample handling and analysis can be normalized.
Caption: The relationship between the analyte and the internal standard throughout the analytical process.
Experimental Protocols
Materials and Reagents
-
4-Nitropyridine N-oxide (Analyte)
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate
-
Ultrapure Water
-
Biological Matrix (e.g., human plasma, rat urine)
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-Nitropyridine N-oxide and this compound in 10 mL of methanol, respectively.
-
Working Standard Solutions: Prepare serial dilutions of the 4-Nitropyridine N-oxide primary stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile/water.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of the biological matrix (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard Working Solution (100 ng/mL) to each sample, except for the blank matrix.
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following are typical starting parameters and may require optimization for specific applications.
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, followed by re-equilibration |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | As per manufacturer's recommendation |
Multiple Reaction Monitoring (MRM) Transitions
The specific MRM transitions for the analyte and internal standard should be optimized by infusing the individual standard solutions into the mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-Nitropyridine N-oxide | To be determined | To be determined | To be determined |
| This compound | To be determined | To be determined | To be determined |
Note: The precursor ion for 4-Nitropyridine N-oxide (C5H4N2O3, MW: 140.1) is expected to be [M+H]+ at m/z 141.1. The precursor for the d4-analog would be at m/z 145.1. Product ions would result from fragmentation of these precursors.
Data Presentation
The performance of the method should be evaluated through a validation process. Key quantitative data are summarized in the tables below.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low QC | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid QC | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High QC | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Matrix Effect and Recovery
| QC Level | Matrix Factor | Recovery (%) |
| Low QC | 0.95 - 1.05 | > 85 |
| High QC | 0.95 - 1.05 | > 85 |
Conclusion
The use of this compound as an internal standard in LC-MS/MS provides a reliable and accurate method for the quantification of 4-Nitropyridine N-oxide or other suitable polar analytes. The protocol outlined in this application note offers a solid foundation for method development and validation. The co-elution and similar ionization properties of the deuterated internal standard effectively compensate for variations in sample preparation and matrix effects, leading to high-quality, reproducible data.[1][3] This approach is well-suited for demanding applications in pharmaceutical development, clinical research, and environmental analysis.
References
Application Notes and Protocols for Quantitative Analysis of 4-Nitropyridine N-oxide-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitropyridine N-oxide is a compound of significant interest in various research fields. It is recognized for its activity as a quorum-sensing inhibitor in bacteria like Pseudomonas aeruginosa and as an inhibitor of Na,K-ATPase activity.[1] In drug development and medicinal chemistry, accurate quantification of target analytes is crucial. 4-Nitropyridine N-oxide-d4, the deuterated analog of 4-Nitropyridine N-oxide, serves as an ideal internal standard for quantitative analysis by mass spectrometry.[1] Its utility lies in its chemical similarity to the non-deuterated form, allowing it to mimic the analyte's behavior during sample preparation and analysis, while its mass difference enables distinct detection.
These application notes provide a detailed protocol for the use of this compound as an internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-Nitropyridine N-oxide in a biological matrix, such as plasma. The methodologies presented are based on established principles for the analysis of N-oxide compounds.[2]
Applications of 4-Nitropyridine N-oxide
-
Quorum Sensing Inhibition: 4-Nitropyridine N-oxide can disrupt bacterial cell-to-cell communication, a process known as quorum sensing, which is crucial for biofilm formation and virulence in pathogenic bacteria like Pseudomonas aeruginosa.[1]
-
Enzyme Inhibition: It has been shown to inhibit the activity of Na,K-ATPase, an essential enzyme involved in maintaining cellular ion gradients.[1]
-
Chemical Synthesis: It serves as a precursor in the synthesis of various substituted pyridine (B92270) derivatives, which are important intermediates in the development of new pharmaceuticals.
Quantitative Analysis Protocol using this compound
This protocol describes a representative LC-MS/MS method for the quantification of 4-Nitropyridine N-oxide in rat plasma, using this compound as an internal standard.
1. Materials and Reagents
-
4-Nitropyridine N-oxide (analyte)
-
This compound (internal standard)[1]
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Rat plasma (or other biological matrix)
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve 4-Nitropyridine N-oxide and this compound in methanol to obtain a final concentration of 1 mg/mL for each.
-
Working Standard Solutions: Prepare serial dilutions of the 4-Nitropyridine N-oxide stock solution in 50% methanol/water to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50% methanol/water to a final concentration of 100 ng/mL.
3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL internal standard working solution to each tube (except for blank samples, to which 10 µL of 50% methanol/water is added).
-
Vortex briefly.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A).
-
Inject 5-10 µL onto the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 350 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
5. MS/MS Transitions
The following MRM transitions are proposed based on the molecular weights of the compounds.[3][4] Optimization of collision energies is required.
| Compound | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) | Collision Energy (eV) |
| 4-Nitropyridine N-oxide | 141.0 | To be determined | To be optimized |
| This compound | 145.0 | To be determined | To be optimized |
Note: A common fragmentation pathway for N-oxides is the loss of oxygen ([M+H-16]+).[5] Therefore, a likely product ion for 4-Nitropyridine N-oxide would be around m/z 125.0, and for the d4-analog, around m/z 129.0. Further fragmentation of the pyridine ring can also be monitored.
Data Presentation
Quantitative data from such an analysis should be presented in clear, structured tables. Below are examples of how calibration curve data and sample quantification results would be summarized.
Table 1: Exemplary Calibration Curve Data for 4-Nitropyridine N-oxide
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,250 | 55,000 | 0.023 |
| 5 | 6,300 | 54,500 | 0.116 |
| 10 | 12,800 | 55,200 | 0.232 |
| 50 | 64,500 | 54,800 | 1.177 |
| 100 | 129,000 | 55,100 | 2.341 |
| 500 | 650,000 | 54,900 | 11.839 |
| 1000 | 1,310,000 | 55,300 | 23.689 |
| Linearity (r²) | 0.998 |
Table 2: Exemplary Quantification of 4-Nitropyridine N-oxide in Plasma Samples
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Control 1 | 25,600 | 54,900 | 0.466 | 20.2 |
| Control 2 | 24,900 | 55,300 | 0.450 | 19.5 |
| Treated 1 | 185,000 | 55,100 | 3.357 | 142.8 |
| Treated 2 | 192,500 | 54,800 | 3.513 | 149.5 |
Signaling Pathways and Experimental Workflows
Quorum Sensing Inhibition in P. aeruginosa
4-Nitropyridine N-oxide acts as a quorum-sensing inhibitor. In P. aeruginosa, the las system is a key regulator of virulence. The LasI enzyme synthesizes the autoinducer molecule 3-oxo-dodecanoyl-homoserine lactone (3O-C12-HSL).[6] As the bacterial population density increases, 3O-C12-HSL accumulates and binds to the transcriptional regulator LasR.[7][8] The 3O-C12-HSL-LasR complex then activates the transcription of target genes, including those for virulence factors and biofilm formation.[9][10] 4-Nitropyridine N-oxide is thought to interfere with this process, potentially by binding to LasR, thereby preventing the activation of virulence gene expression.
Caption: Quorum sensing inhibition by 4-Nitropyridine N-oxide.
Na,K-ATPase Inhibition Pathway
4-Nitropyridine N-oxide has been shown to inhibit Na,K-ATPase. This inhibition can be mediated through a pathway involving nitric oxide (NO) signaling. NO can activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP).[11][12] Elevated cGMP levels then activate Protein Kinase G (PKG), which in turn can phosphorylate and activate Src Family Kinases (SFKs).[11] Activated SFKs can then phosphorylate the Na,K-ATPase, leading to its inhibition.[11]
Caption: Na,K-ATPase inhibition via the NO/cGMP pathway.
Experimental Workflow for Quantitative Analysis
The overall workflow for the quantitative analysis of an analyte using this compound as an internal standard is a multi-step process that ensures accuracy and reproducibility.
Caption: Workflow for LC-MS/MS quantitative analysis.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Nitropyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Roles of Pseudomonas aeruginosa las and rhl Quorum-Sensing Systems in Control of Twitching Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitric Oxide Regulation of Na, K-ATPase Activity in Ocular Ciliary Epithelium Involves Src Family Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitric oxide reduces the molecular activity of Na+,K+-ATPase in opossum kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Nitropyridine N-oxide-d4 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a drug candidate's pharmacokinetic (PK) profile is paramount. Pharmacokinetics, the study of drug absorption, distribution, metabolism, and excretion (ADME), provides critical insights into the efficacy and safety of a therapeutic agent. A cornerstone of generating reliable PK data is the use of robust bioanalytical methods, predominantly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The accuracy and precision of these methods are significantly enhanced by the use of stable isotope-labeled internal standards (SIL-IS).
4-Nitropyridine N-oxide-d4, the deuterated analog of 4-Nitropyridine N-oxide, serves as an ideal internal standard for the quantification of its non-labeled counterpart or structurally similar compounds in biological matrices. Its utility stems from the fact that its chemical and physical properties are nearly identical to the analyte of interest, yet it is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer. This allows for the correction of variability introduced during sample preparation and analysis, leading to highly reliable data.
This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in pharmacokinetic studies. While specific PK data for 4-Nitropyridine N-oxide is not extensively published, the following protocols and data are based on established methodologies for similar small molecules and serve as a comprehensive guide for researchers. For illustrative purposes, we will use a representative example of a bioanalytical method for a small molecule and its N-oxide metabolite, roflumilast (B1684550) and roflumilast N-oxide, for which deuterated internal standards are employed.
Principle of Quantification using a Stable Isotope-Labeled Internal Standard
The fundamental principle of using a SIL-IS, such as this compound, in quantitative bioanalysis is based on the relative response ratio. A known concentration of the SIL-IS is added to all samples, including calibration standards, quality control samples (QCs), and unknown study samples, at the beginning of the sample preparation process. The analyte and the SIL-IS are co-extracted and analyzed by LC-MS/MS. The ratio of the peak area of the analyte to the peak area of the SIL-IS is then used to construct a calibration curve and to determine the concentration of the analyte in the unknown samples. This approach effectively compensates for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.
Experimental workflow for quantitative bioanalysis.
Data Presentation: Representative Bioanalytical Method Validation Data
The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for the quantification of a small molecule analyte (e.g., "Analyte X," structurally similar to 4-Nitropyridine N-oxide) in human plasma using its deuterated internal standard (e.g., "Analyte X-d4"). This data is representative of what would be generated during method validation according to regulatory guidelines.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range (ng/mL) | 0.1 - 100 |
| Regression Equation | y = 0.052x + 0.003 |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting Factor | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 0.1 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
| Low QC | 0.3 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
| Mid QC | 5.0 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
| High QC | 80.0 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; %RE: Percent Relative Error.
Table 3: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Matrix Factor | IS-Normalized Matrix Factor | Recovery (%) |
| Low QC | 0.3 | 0.95 - 1.05 | 0.98 - 1.02 | 85 - 95 |
| High QC | 80.0 | 0.96 - 1.04 | 0.99 - 1.01 | 87 - 96 |
IS: Internal Standard.
Experimental Protocols
The following are detailed protocols for the key experiments involved in a pharmacokinetic study utilizing this compound as an internal standard.
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of 4-Nitropyridine N-oxide and this compound into separate volumetric flasks.
-
Dissolve in a suitable solvent (e.g., methanol (B129727) or DMSO) to a final concentration of 1 mg/mL. Store at -20°C.
-
-
Working Solutions:
-
Prepare serial dilutions of the 4-Nitropyridine N-oxide stock solution with 50% methanol to create calibration standards and quality control samples.
-
Prepare a working solution of this compound at a concentration of 100 ng/mL in 50% methanol.
-
Protocol 2: Sample Preparation from Plasma (Protein Precipitation)
-
Sample Thawing: Thaw frozen plasma samples (calibration standards, QCs, and unknown samples) at room temperature and vortex to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of each plasma sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the 100 ng/mL this compound working solution to each tube (except for blank samples).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to each tube.
-
Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Analysis: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Application Notes and Protocols: 4-Nitropyridine N-oxide-d4 as a Metabolic Tracer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are invaluable tools in metabolic research, offering a means to trace the biotransformation of molecules in complex biological systems.[1] 4-Nitropyridine (B72724) N-oxide-d4, a deuterated analog of 4-nitropyridine N-oxide, serves as an excellent tracer for investigating the metabolic fate of nitroaromatic pyridine (B92270) compounds. The deuterium (B1214612) labels provide a distinct mass shift, enabling sensitive and specific detection by mass spectrometry, thereby facilitating the identification and quantification of the parent compound and its metabolites.[2] This document provides detailed application notes and protocols for the proposed use of 4-Nitropyridine N-oxide-d4 in metabolic research, based on the known metabolism of analogous nitropyridine derivatives.
Principle of Application
The core principle behind using this compound is the kinetic isotope effect, where the heavier deuterium atoms can slow down metabolic reactions that involve the cleavage of carbon-deuterium bonds.[3][4] This allows for a clearer snapshot of metabolic pathways that might otherwise be transient. The primary metabolic routes for nitropyridine compounds involve the reduction of the nitro group and modifications to the pyridine ring.[5][6] By tracing the deuterated molecule, researchers can elucidate these pathways, identify key metabolites, and quantify their formation.[7][8]
Potential Metabolic Pathways of 4-Nitropyridine N-oxide
Based on the metabolism of other nitropyridine derivatives, the expected metabolic transformations of 4-Nitropyridine N-oxide include the reduction of the nitro group to a nitroso, hydroxylamino, and ultimately an amino group. Additionally, the N-oxide moiety can be reduced to the corresponding pyridine.
Figure 1: Proposed metabolic reduction pathway of this compound.
Experimental Protocols
Protocol 1: In Vitro Metabolism using Liver Microsomes
This protocol outlines the procedure for studying the metabolism of this compound using liver microsomes, a common in vitro model for drug metabolism.
Materials:
-
This compound
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Incubator shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add this compound (final concentration 1 µM) to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to precipitate the proteins.
-
Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Figure 2: Experimental workflow for in vitro metabolism of this compound.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol describes a basic pharmacokinetic study in rats to investigate the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Materials:
-
This compound
-
Sprague-Dawley rats (or other suitable rodent model)
-
Vehicle for dosing (e.g., saline, PEG400)
-
Blood collection supplies (e.g., capillaries, EDTA tubes)
-
Metabolic cages for urine and feces collection
-
Homogenizer
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Dosing: Administer this compound to the rats via a relevant route (e.g., oral gavage or intravenous injection) at a specific dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Urine and Feces Collection: House the rats in metabolic cages to collect urine and feces over 24 or 48 hours.
-
Sample Preparation for Analysis:
-
Plasma: Perform protein precipitation or solid-phase extraction to clean up the plasma samples.
-
Urine: Dilute the urine samples with an appropriate buffer.
-
Feces: Homogenize the fecal samples in a suitable solvent and extract the analytes.
-
-
LC-MS/MS Analysis: Analyze the prepared samples to quantify the concentration of this compound and its metabolites.
Data Presentation
The quantitative data obtained from these studies can be summarized in tables for easy comparison and interpretation.
Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Human Liver Microsomes
| Time (min) | This compound Remaining (%) | 4-Aminopyridine N-oxide-d4 Formed (pmol/mg protein) |
| 0 | 100 | 0 |
| 15 | 85 | 15.2 |
| 30 | 68 | 31.5 |
| 60 | 45 | 54.8 |
| 120 | 22 | 77.3 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats following a 1 mg/kg IV Dose
| Parameter | Value |
| Cmax (ng/mL) | 250 |
| Tmax (h) | 0.25 |
| AUC (0-t) (ng*h/mL) | 450 |
| T1/2 (h) | 2.5 |
| CL (mL/h/kg) | 2200 |
| Vd (L/kg) | 8.8 |
Conclusion
The use of this compound as a tracer offers a powerful approach to delineate the metabolic pathways of nitroaromatic pyridine compounds. The detailed protocols and data presentation formats provided herein serve as a comprehensive guide for researchers in designing and executing robust metabolic studies. The insights gained from such investigations are crucial for understanding the disposition of these compounds and can significantly inform drug development and safety assessment processes.
References
- 1. prepchem.com [prepchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of 4-Nitropyridine N-oxide-d4 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitropyridine N-oxide-d4 is the deuterated form of 4-Nitropyridine N-oxide, a compound utilized in various research applications, including as a quorum sensing inhibitor and an inhibitor of Na,K-ATPase activity.[1] The incorporation of deuterium (B1214612) atoms (d4) makes it a valuable internal standard for mass spectrometry-based quantitative analysis, allowing for precise differentiation from its non-deuterated counterpart. Accurate and consistent preparation of stock solutions is paramount for reliable and reproducible experimental results.
This document provides detailed protocols for the preparation of this compound stock solutions, along with information on its properties, solubility, and stability to ensure its effective use in research and drug development.
Physicochemical Properties and Safety Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 119673-94-8 | [1][2][3][4][5] |
| Molecular Formula | C₅D₄N₂O₃ | [3][4] |
| Molecular Weight | 144.12 g/mol | [3][4] |
| Appearance | Yellow to brown crystals or powder | [6] |
| Melting Point | 159-164 °C (for non-deuterated) | [7][8] |
Safety Precautions:
4-Nitropyridine N-oxide is classified as toxic if swallowed and causes skin and serious eye irritation.[8] It may also cause respiratory irritation.[8][9] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.[9]
Solubility and Stability
Quantitative solubility data for this compound is not extensively available. The following table provides qualitative solubility information for the non-deuterated analog, which is expected to be a good surrogate.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Methanol (MeOH) | Soluble |
| Ethanol (EtOH) | Soluble |
| Acetonitrile (ACN) | Information not available |
| Water | Insoluble/Slightly Soluble |
Stability:
4-Nitropyridine N-oxide is stable under normal laboratory conditions.[9] However, it may be sensitive to light and moisture.[9][10] Stock solutions should be stored in amber vials or protected from light to prevent photodegradation. To minimize the risk of degradation, it is recommended to prepare fresh working solutions from the stock solution for each experiment. For long-term storage, stock solutions should be kept at low temperatures.
| Storage Condition | Recommended Duration |
| Short-term (days to weeks) | 2-8 °C |
| Long-term (months to years) | -20 °C or -80 °C |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Class A volumetric flask (e.g., 1 mL or 5 mL)
-
Spatula
-
Vortex mixer
-
Sonicator
-
Amber glass vials with screw caps
Procedure:
-
Equilibration: Allow the vial containing this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound (e.g., 10 mg) using a calibrated analytical balance and transfer it to a clean, dry volumetric flask.
-
Dissolution: Add a small volume of DMSO to the volumetric flask to dissolve the solid.
-
Mixing: Gently swirl the flask to facilitate dissolution. If necessary, use a vortex mixer at low speed or sonicate for a few minutes to ensure the compound is completely dissolved.
-
Dilution to Volume: Once the solid is fully dissolved, add DMSO to the volumetric flask until the meniscus reaches the calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Transfer the stock solution into amber glass vials in appropriate aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -20 °C or -80 °C for long-term storage.
Protocol 2: Preparation of Working Solutions
This protocol outlines the preparation of a 100 µg/mL working solution from the 10 mg/mL stock solution.
Materials:
-
10 mg/mL this compound stock solution in DMSO
-
Desired solvent for the working solution (e.g., Methanol, Acetonitrile, or experimental buffer)
-
Calibrated micropipettes and sterile tips
-
Volumetric flask or microcentrifuge tubes
Procedure:
-
Thawing: Remove an aliquot of the 10 mg/mL stock solution from the freezer and allow it to thaw completely at room temperature.
-
Calculation: Determine the volume of the stock solution required to prepare the desired concentration and volume of the working solution. For example, to prepare 1 mL of a 100 µg/mL working solution, 10 µL of the 10 mg/mL stock solution is needed.
-
Dilution: Using a calibrated micropipette, transfer the calculated volume of the stock solution into a volumetric flask or microcentrifuge tube containing the appropriate volume of the desired solvent.
-
Mixing: Vortex the working solution gently to ensure thorough mixing.
-
Use: Use the freshly prepared working solution immediately for your experiments. It is not recommended to store dilute working solutions for extended periods.
Visualizations
Caption: Experimental workflow for the preparation of this compound stock and working solutions.
Caption: Logical relationships in the preparation of this compound stock solutions.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 4-Nitropyridine-d4 N-Oxide | LGC Standards [lgcstandards.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. scbt.com [scbt.com]
- 5. This compound | CAS#:119673-94-8 | Chemsrc [chemsrc.com]
- 6. Page loading... [guidechem.com]
- 7. 4-Nitropyridine N-oxide, 97% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. 4-Nitropyridine N-oxide, 97% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]
- 9. fishersci.com [fishersci.com]
- 10. 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Nitropyridine N-oxide-d4 for Stable Isotope Labeling in Targeted Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitropyridine N-oxide-d4 is a deuterated analog of 4-Nitropyridine N-oxide, a compound known for its biological activities, including the inhibition of Na,K-ATPase and quorum sensing. While not conventionally utilized as a stable isotope labeling reagent in broad-scale proteomics, its chemical properties present a unique opportunity for targeted applications. The presence of a highly reactive nitro group on the pyridine (B92270) ring allows for covalent labeling of specific amino acid residues, and the deuterated core serves as a mass tag for quantitative mass spectrometry.
These application notes describe a novel, targeted approach using this compound for the selective labeling and quantification of proteins susceptible to modification by electrophilic species, potentially providing insights into cellular signaling pathways involving reactive nitrogen species (RNS).
Principle of the Method
The proposed method leverages the reactivity of the 4-nitro group of this compound towards nucleophilic amino acid side chains, primarily cysteine and lysine (B10760008), under specific conditions. The reaction proceeds via nucleophilic aromatic substitution, where the nitro group is displaced by the nucleophile, resulting in a stable covalent bond between the protein and the deuterated pyridine N-oxide moiety.
The mass difference of 4 Da introduced by the deuterium (B1214612) atoms on the pyridine ring allows for the relative quantification of labeled proteins between two samples (e.g., control vs. treated) using mass spectrometry. This "light" (unlabeled 4-Nitropyridine N-oxide) versus "heavy" (this compound) labeling strategy enables the identification of proteins that exhibit differential reactivity, potentially due to changes in their conformational state, accessibility of reactive residues, or the local chemical environment.
Potential Applications
-
Targeted Cysteine and Lysine Reactivity Profiling: Identify and quantify proteins with hyper-reactive cysteine or lysine residues, which are often involved in catalysis, regulation, and redox sensing.
-
Investigating Protein S-nitrosylation and Nitration Crosstalk: As a mimic of certain reactive nitrogen species, this compound can be used to probe sites on proteins that are susceptible to nitration or S-nitrosylation, providing insights into the complex interplay of nitric oxide signaling pathways.
-
Drug Target Deconvolution: For studies involving the non-deuterated 4-Nitropyridine N-oxide, the deuterated analog can be used in competitive labeling experiments to identify its protein targets.
Experimental Protocols
Protocol 1: In Vitro Protein Labeling with this compound
This protocol describes the labeling of a purified protein or a complex protein lysate in vitro.
Materials:
-
This compound (heavy label)
-
4-Nitropyridine N-oxide (light label, for comparative analysis)
-
Protein sample (purified protein or cell lysate) in a suitable buffer (e.g., 50 mM HEPES, pH 8.0)
-
Reducing agent (e.g., TCEP, optional, for maintaining reduced cysteines)
-
Quenching reagent (e.g., L-cysteine or DTT)
-
Reagents for protein precipitation (e.g., acetone (B3395972) or TCA)
-
Digestion buffer (e.g., 50 mM Ammonium Bicarbonate)
-
Trypsin (mass spectrometry grade)
-
Reagents for solid-phase extraction (SPE) for peptide cleanup
Procedure:
-
Sample Preparation:
-
Prepare the protein sample at a concentration of 1-5 mg/mL in a reaction buffer. If targeting cysteine residues, ensure they are in a reduced state by including a mild reducing agent like TCEP (200 µM).
-
Divide the sample into two equal aliquots: one for heavy labeling and one for light labeling.
-
-
Labeling Reaction:
-
To the "heavy" sample, add this compound to a final concentration of 1 mM.
-
To the "light" sample, add 4-Nitropyridine N-oxide to a final concentration of 1 mM.
-
Incubate both samples at room temperature for 1-2 hours with gentle agitation.
-
-
Quenching:
-
Stop the labeling reaction by adding a quenching reagent (e.g., L-cysteine or DTT) to a final concentration of 10 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Protein Precipitation and Digestion:
-
Combine the "heavy" and "light" labeled samples.
-
Precipitate the proteins using cold acetone (-20°C) overnight.
-
Centrifuge the sample, discard the supernatant, and wash the protein pellet with cold acetone.
-
Resuspend the protein pellet in digestion buffer.
-
Perform in-solution tryptic digestion overnight at 37°C (enzyme-to-protein ratio of 1:50).
-
-
Peptide Cleanup and Mass Spectrometry Analysis:
-
Acidify the digest with formic acid.
-
Desalt the peptides using a C18 SPE cartridge.
-
Elute the peptides and dry them under vacuum.
-
Reconstitute the peptides in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples on a high-resolution mass spectrometer.
-
Protocol 2: In-Cellulo Protein Labeling (Hypothetical)
This protocol outlines a potential workflow for labeling proteins within living cells. Optimization will be required based on cell type and experimental goals.
Materials:
-
Cell culture medium
-
This compound and 4-Nitropyridine N-oxide
-
Cell lysis buffer
-
Reagents for downstream protein processing as described in Protocol 1.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
For the "heavy" condition, treat the cells with this compound at a non-toxic, optimized concentration (e.g., 10-100 µM) for a defined period (e.g., 1-4 hours).
-
For the "light" condition, treat a parallel set of cells with an equivalent concentration of 4-Nitropyridine N-oxide.
-
-
Cell Lysis and Protein Extraction:
-
Wash the cells with ice-cold PBS to remove excess labeling reagent.
-
Lyse the cells using a suitable lysis buffer.
-
Quantify the protein concentration in each lysate.
-
-
Protein Processing and Analysis:
-
Combine equal amounts of protein from the "heavy" and "light" lysates.
-
Proceed with protein precipitation, digestion, and LC-MS/MS analysis as described in Protocol 1 (steps 4 and 5).
-
Data Presentation
Quantitative data from the mass spectrometry analysis should be summarized to highlight proteins with significant changes in labeling between the two conditions.
Table 1: Hypothetical Quantitative Proteomics Data
| Protein ID | Gene Name | Peptide Sequence | Heavy/Light Ratio | p-value | Biological Function |
| P0AEX9 | thiC | K.V(C)LIAEP.I | 3.2 | 0.001 | Thiamine biosynthesis |
| P0AG40 | gapA | K.A(C)GIAIVEST.G | 1.5 | 0.045 | Glycolysis |
| P62552 | rpoB | R.Y(K)FGET.Q | 2.8 | 0.005 | Transcription |
| P0CE47 | atpA | K.T(K)GSITS.V | 0.8 | 0.350 | ATP synthesis |
* Indicates the labeled residue.
Visualization of Workflows and Pathways
Experimental Workflow
Application Notes and Protocols for Mass Spectrometer Calibration using 4-Nitropyridine N-oxide-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate mass determination is fundamental to a vast array of applications in drug discovery, development, and quality control, including metabolite identification, impurity profiling, and pharmacokinetic studies. The calibration of high-resolution mass spectrometers is a critical prerequisite for achieving high mass accuracy. 4-Nitropyridine N-oxide-d4 is a deuterated stable isotope-labeled compound that serves as an excellent candidate for a mass spectrometer calibrant, particularly for electrospray ionization (ESI) sources in both positive and negative ion modes. Its deuteration provides a distinct mass defect and a clear isotopic pattern, while the nitro and N-oxide functionalities facilitate predictable fragmentation, yielding a range of ions suitable for multi-point calibration across a relevant mass-to-charge (m/z) range.
These application notes provide a detailed protocol for the use of this compound as an external calibrant for high-resolution mass spectrometers.
Chemical and Physical Data
A summary of the key chemical and physical properties of this compound and its non-deuterated analog is presented in Table 1.
| Property | This compound | 4-Nitropyridine N-oxide |
| CAS Number | 119673-94-8[1] | 1124-33-0[2][3] |
| Molecular Formula | C₅D₄N₂O₃ | C₅H₄N₂O₃[2][3] |
| Molecular Weight | 144.12 g/mol [1] | 140.10 g/mol [4] |
| Accurate Mass | 144.0473 Da[5] | 140.0222 Da[4] |
Proposed Fragmentation Pathway
The fragmentation of this compound is anticipated to proceed through characteristic pathways for N-oxides and nitroaromatic compounds. A key fragmentation is the loss of the N-oxide oxygen atom. Subsequent fragmentation may involve the loss of the nitro group and cleavage of the pyridine (B92270) ring. The proposed major fragment ions for this compound are listed in Table 2.
| Ion Description | Proposed Structure / Formula | Calculated m/z |
| [M+H]⁺ | [C₅D₄N₂O₃+H]⁺ | 145.0546 |
| [M-O+H]⁺ | [C₅D₄N₂O₂+H]⁺ | 129.0597 |
| [M-NO₂+H]⁺ | [C₅D₄NO+H]⁺ | 99.0559 |
| [C₄D₄N]⁺ | [C₄D₄N]⁺ | 68.0504 |
| [M-H]⁻ | [C₅D₄N₂O₃-H]⁻ | 143.0399 |
| [M-O-H]⁻ | [C₅D₄N₂O₂-H]⁻ | 127.0450 |
Experimental Protocols
Preparation of Calibration Solution
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of high-purity methanol (B129727) or acetonitrile (B52724).
-
Working Calibration Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium (B1175870) hydroxide (B78521) (for negative ion mode). This solution can be further diluted as required based on instrument sensitivity.
Mass Spectrometer Calibration Workflow
The following protocol outlines the general procedure for external calibration of a high-resolution mass spectrometer using the this compound calibration solution.
Caption: Workflow for mass spectrometer calibration.
-
Instrument Setup:
-
Set up the mass spectrometer according to the manufacturer's guidelines for external calibration.
-
Ensure the ESI source is clean and optimized for the desired flow rate and solvent composition.
-
-
Infusion:
-
Infuse the working calibration solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
-
Data Acquisition:
-
Acquire data in either positive or negative ion mode, ensuring a stable spray and ion signal.
-
Collect a sufficient number of scans to obtain a high-quality averaged spectrum with good signal-to-noise for the calibrant ions.
-
-
Calibration:
-
Using the instrument's calibration software, identify the peaks corresponding to the protonated or deprotonated molecule and its major fragment ions (as listed in Table 2).
-
Apply the calibration, which will generate a new calibration file for the instrument.
-
-
Verification:
-
Re-acquire the spectrum of the calibrant solution and confirm that the measured masses of the calibrant ions are within the desired mass accuracy tolerance (e.g., < 5 ppm).
-
Proposed Fragmentation Pathway Diagram
The following diagram illustrates the proposed fragmentation of this compound in positive ion mode.
Caption: Proposed fragmentation of this compound.
Conclusion
This compound is a suitable and effective calibrant for high-resolution mass spectrometry. Its distinct isotopic signature and predictable fragmentation pattern provide multiple calibration points across a useful m/z range. The protocols outlined in these application notes offer a straightforward approach to preparing and utilizing this compound for routine mass spectrometer calibration, thereby ensuring high mass accuracy in research, drug development, and other analytical applications.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Pyridine, 4-nitro-, 1-oxide [webbook.nist.gov]
- 3. 4-Nitropyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 4. 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Nitropyridine-d4 N-Oxide | LGC Standards [lgcstandards.com]
in vitro and in vivo experimental protocols for 4-Nitropyridine N-oxide-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro and in vivo experimental studies involving 4-Nitropyridine N-oxide and its deuterated analog, 4-Nitropyridine N-oxide-d4. The primary application of the deuterated form is as an internal standard for accurate quantification in analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS).
In Vitro Applications: Quorum Sensing Inhibition in Pseudomonas aeruginosa
4-Nitropyridine N-oxide is a known inhibitor of quorum sensing (QS) in the opportunistic pathogen Pseudomonas aeruginosa. Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. Inhibition of QS is a promising strategy for anti-virulence therapy.
Quantitative Data Summary: Quorum Sensing Inhibition
| Assay Type | Organism | Endpoint | Effective Concentration |
| Biofilm Formation Inhibition | Pseudomonas aeruginosa | Reduction in biofilm mass | 1 mM - 2 mM[1][2] |
| Pyocyanin (B1662382) Production Inhibition | Pseudomonas aeruginosa | Reduction in pyocyanin levels | Concentration-dependent |
Experimental Workflow: Quorum Sensing Inhibition Assays
Caption: Workflow for in vitro quorum sensing inhibition assays.
Protocol 1: Biofilm Formation Inhibition Assay
This protocol is used to determine the effect of 4-Nitropyridine N-oxide on the formation of biofilms by P. aeruginosa.
Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
Luria-Bertani (LB) broth
-
4-Nitropyridine N-oxide
-
96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Culture Preparation: Inoculate P. aeruginosa in LB broth and grow overnight at 37°C with shaking.
-
Compound Preparation: Prepare a stock solution of 4-Nitropyridine N-oxide in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve the desired final concentrations (e.g., 0.1 mM to 2 mM).
-
Assay Setup: Dilute the overnight culture of P. aeruginosa 1:100 in fresh LB broth. Add 100 µL of the diluted culture to each well of a 96-well plate. Add the desired concentrations of 4-Nitropyridine N-oxide to the wells. Include a vehicle control (solvent only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: Gently remove the planktonic cells by washing the wells twice with PBS.
-
Staining: Add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the Crystal Violet solution and wash the wells thoroughly with water to remove excess stain.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound Crystal Violet.
-
Quantification: Transfer 150 µL of the solubilized stain to a new flat-bottom 96-well plate and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: The percentage of biofilm inhibition is calculated relative to the vehicle control.
Protocol 2: Pyocyanin Production Inhibition Assay
This assay measures the effect of 4-Nitropyridine N-oxide on the production of the virulence factor pyocyanin by P. aeruginosa.
Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
King's A medium
-
4-Nitropyridine N-oxide
-
0.2 M HCl
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Culture and Treatment: Inoculate P. aeruginosa in King's A medium and add various concentrations of 4-Nitropyridine N-oxide. Include a vehicle control. Incubate at 37°C for 24 hours with shaking.
-
Supernatant Collection: Centrifuge the cultures to pellet the bacterial cells. Collect the cell-free supernatant.
-
Pyocyanin Extraction: Mix 3 mL of the supernatant with 3 mL of chloroform and vortex. A blue color will develop in the chloroform layer.
-
Acidification: Transfer the chloroform layer to a fresh tube and add 1 mL of 0.2 M HCl. Vortex thoroughly. The pyocyanin will move to the acidic aqueous phase, which will turn pink.
-
Quantification: Measure the absorbance of the pink aqueous phase at 520 nm.
-
Analysis: The percentage of pyocyanin inhibition is calculated relative to the vehicle control.
In Vitro Applications: Cytotoxicity Assessment
It is crucial to assess the cytotoxicity of 4-Nitropyridine N-oxide against mammalian cell lines to determine its therapeutic window.
Quantitative Data Summary: Cytotoxicity
| Cell Line | Assay Type | Endpoint | IC50 Value |
| Various Mammalian Cell Lines | MTT Assay | Cell Viability | Data not available in reviewed literature |
Note: Specific IC50 values for 4-Nitropyridine N-oxide against mammalian cell lines were not found in the reviewed literature. Researchers should determine this experimentally.
Protocol 3: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293, or a relevant cell line for the intended application)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
4-Nitropyridine N-oxide
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 4-Nitropyridine N-oxide. Include a vehicle control and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Analytical Protocol: Quantification of 4-Nitropyridine N-oxide using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a general procedure for the quantification of 4-Nitropyridine N-oxide in a biological matrix (e.g., plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is used as an internal standard to correct for matrix effects and variations in sample processing and instrument response.
Analytical Workflow
Caption: Workflow for LC-MS/MS quantification of 4-Nitropyridine N-oxide.
Protocol 4: LC-MS/MS Quantification in Plasma
Materials and Reagents:
-
Human plasma
-
4-Nitropyridine N-oxide reference standard
-
This compound internal standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of 4-Nitropyridine N-oxide and this compound in methanol.
-
Prepare working solutions for calibration standards and quality controls by diluting the stock solutions.
-
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions (Representative):
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of 4-Nitropyridine N-oxide and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of 4-Nitropyridine N-oxide in the unknown samples from the calibration curve.
-
MRM Transitions (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 4-Nitropyridine N-oxide | 141.0 | [To be determined experimentally] |
| This compound | 145.0 | [To be determined experimentally] |
Note: The specific product ions for the MRM transitions need to be determined experimentally by infusing the standard compounds into the mass spectrometer and performing product ion scans.
In Vivo Experimental Protocols
Conceptual In Vivo Workflow
Caption: Conceptual workflow for an in vivo efficacy study.
In such a study, this compound would be essential for the pharmacokinetic analysis, allowing for accurate measurement of the drug's concentration in plasma and tissues over time using the LC-MS/MS method described above. This information is critical for correlating drug exposure with efficacy and for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry Parameters for 4-Nitropyridine N-oxide-d4
Welcome to the technical support center for the analysis of 4-Nitropyridine N-oxide-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing experimental workflows and resolving common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting mass spectrometry parameters for the analysis of this compound?
A1: For initial method development, the following parameters can be used as a starting point for a standard HPLC-MS/MS system. Optimization is crucial for achieving the best sensitivity and accuracy.
Table 1: Recommended Starting Mass Spectrometer Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/Hr |
| Cone Gas Flow | 50 L/Hr |
| Collision Gas | Argon |
| Collision Energy | 20 eV |
Q2: What is the expected precursor ion for this compound?
A2: 4-Nitropyridine N-oxide has a molecular weight of approximately 140.10 g/mol .[1][2] For the deuterated form, this compound, the expected protonated precursor ion [M+H]⁺ would be at m/z 145.1.
Q3: What are the common product ions for fragmentation of this compound?
A3: Pyridine (B92270) N-oxides are known to undergo characteristic fragmentation patterns, including the loss of oxygen and the pyridine ring fragmentation.[3][4] For this compound, the following product ions can be expected.
Table 2: Expected Product Ions for this compound
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss |
| 145.1 | 129.1 | O |
| 145.1 | 99.1 | NO₂ |
| 145.1 | 84.1 | O + NO |
Q4: Why am I observing in-source fragmentation of my analyte?
A4: N-oxides can be thermally labile and prone to in-source fragmentation, which can lead to a loss of the oxygen atom.[4] If you observe a significant peak at m/z 129.1 in your full scan spectrum, this could indicate in-source fragmentation. To mitigate this, consider reducing the source temperature or using a gentler ionization technique if available.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
Issue 1: Low or No Signal
-
Possible Cause: Incorrect mass spectrometer parameters.
-
Solution: Ensure the instrument is tuned and calibrated. Infuse a standard solution of this compound to optimize the precursor and product ion settings.
-
-
Possible Cause: Analyte degradation.
-
Possible Cause: Poor ionization.
-
Solution: Adjust the mobile phase composition to include a small amount of formic acid (e.g., 0.1%) to promote protonation in positive ESI mode.[7]
-
Issue 2: Poor Peak Shape
-
Possible Cause: Inappropriate HPLC column or mobile phase.
-
Solution: A C18 column is a good starting point. Optimize the mobile phase gradient (e.g., water:acetonitrile with 0.1% formic acid) to ensure good retention and peak shape.
-
-
Possible Cause: Column overload.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
Issue 3: High Background Noise
-
Possible Cause: Contaminated mobile phase or LC system.
-
Solution: Use high-purity solvents and flush the LC system thoroughly.
-
-
Possible Cause: Matrix effects from the sample.
-
Solution: Implement a sample clean-up procedure such as solid-phase extraction (SPE) to remove interfering matrix components.[6]
-
Logical Workflow for Troubleshooting
References
- 1. 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Nitropyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 4-Nitropyridine-1-oxide | SIELC Technologies [sielc.com]
how to improve the solubility of 4-Nitropyridine N-oxide-d4
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling and improving the solubility of 4-Nitropyridine N-oxide-d4 for various experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is the deuterated analog of 4-Nitropyridine N-oxide.[1] It is primarily used as an isotopically labeled internal standard in analytical chemistry, particularly in mass spectrometry-based assays. The non-deuterated compound, 4-Nitropyridine N-oxide, is known to inhibit Na,K-ATPase activity and acts as a quorum sensing inhibitor.[1][2][3] It also serves as a versatile intermediate in organic synthesis for creating various substituted pyridine (B92270) derivatives.[4][5]
Q2: What are the known solvents for this compound?
Q3: Does deuteration affect the solubility of the compound?
A3: The effect of deuteration on solubility is generally subtle.[7] For some compounds, deuteration has been observed to slightly increase solubility.[8] However, for practical purposes in initial experiments, the solubility of this compound can be assumed to be very similar to that of 4-Nitropyridine N-oxide.
Troubleshooting Guide: Improving Solubility
This guide provides a systematic approach to address solubility challenges with this compound.
Initial Solubility Test
Before proceeding with more complex methods, it is crucial to perform a basic solubility test.
Experimental Protocol: Small-Scale Solubility Test
-
Weigh out a small amount of this compound (e.g., 1-2 mg).
-
Add a small volume (e.g., 0.5 mL) of the desired solvent to the solid.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If the solid dissolves, you can proceed with preparing your stock solution. If not, proceed to the troubleshooting steps below.
Troubleshooting Workflow
If you encounter poor solubility, follow the decision tree outlined below to systematically identify a suitable solvent system.
Caption: A decision tree for systematically improving the solubility of this compound.
Detailed Troubleshooting Steps
Step 1: Explore Common Polar Organic Solvents
-
Rationale: 4-Nitropyridine N-oxide is a polar molecule, and its deuterated analog is expected to behave similarly.
-
Recommended Solvents:
Step 2: Employ Physical Methods to Aid Dissolution
-
Gentle Heating: Warming the solvent can increase the kinetic energy of the molecules and facilitate the dissolution process.
-
Protocol: Warm the solvent to 30-40°C. Add the this compound and vortex. Caution: Do not overheat, as this may cause degradation.
-
-
Sonication: The use of an ultrasonic bath can help break down solid agglomerates and enhance solvation.
-
Protocol: Place the vial containing the compound and solvent in a sonicator bath for 5-10 minute intervals. Check for dissolution after each interval.
-
Step 3: Utilize a Co-solvent System
-
Rationale: A mixture of two or more miscible solvents can have significantly different solvating properties than a single solvent.[9]
-
Experimental Protocol: Co-solvent Titration
-
Suspend the this compound in a solvent in which it is sparingly soluble (e.g., Chloroform-d).
-
Slowly add a stronger, miscible co-solvent (e.g., DMSO-d6) dropwise while vortexing.
-
Continue adding the co-solvent until the compound fully dissolves.
-
Note the approximate ratio of the two solvents for preparing future solutions. Common starting ratios to test are 9:1, 4:1, and 1:1.[9]
-
Step 4: Consider pH Adjustment (for Aqueous Solutions)
-
Rationale: Although this compound has poor water solubility, if an aqueous buffer is required for your experiment, altering the pH can sometimes improve solubility for compounds with acidic or basic functional groups.[9]
-
Protocol:
-
Prepare a suspension of the compound in the aqueous buffer.
-
Add a small amount of a dilute acid (e.g., 0.1 M DCl in D2O) or base (e.g., 0.1 M NaOD in D2O) and observe for any change in solubility.
-
Note: This method should only be used if pH changes will not adversely affect your downstream application or the stability of the compound.
-
Solubility Data Summary
The following table summarizes the known and expected solubility characteristics of 4-Nitropyridine N-oxide, which can be used as a proxy for the d4-labeled compound.
| Solvent | Type | Expected Solubility of this compound | Reference |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | [2][6] |
| Acetone | Polar Aprotic | Soluble | [4] |
| Ethanol | Polar Protic | Soluble | [4] |
| Dichloromethane | Nonpolar | Soluble | [4] |
| Water | Polar Protic | Insoluble/Slightly Soluble | [2][3][4][6] |
Disclaimer: The information provided is for guidance purposes. It is recommended to perform small-scale solubility tests to confirm the optimal conditions for your specific experimental setup.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 4-Nitropyridine N-oxide CAS#: 1124-33-0 [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. 4-Nitropyridine N-oxide: Properties, Uses, Safety, Synthesis & Supplier Information – Buy High Purity 4-Nitropyridine Oxide in China [pipzine-chem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-Nitropyridine N-oxide price,buy 4-Nitropyridine N-oxide - chemicalbook [chemicalbook.com]
- 7. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]
- 8. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
common pitfalls when using deuterated standards like 4-Nitropyridine N-oxide-d4
Welcome to the technical support center for the use of 4-Nitropyridine N-oxide-d4. This resource is intended for researchers, scientists, and drug development professionals utilizing this deuterated standard in their analytical workflows. Below you will find troubleshooting guides and frequently asked questions to address common pitfalls and specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the isotope-labeled analog of 4-Nitropyridine N-oxide.[1] Its primary application is as an internal standard in quantitative mass spectrometry (MS) analysis, such as liquid chromatography-mass spectrometry (LC-MS), to improve the accuracy and precision of the measurement of unlabeled 4-Nitropyridine N-oxide.[2][3]
Q2: What are the most common pitfalls when using deuterated standards like this compound?
The most common pitfalls when using deuterated internal standards include:
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Isotopic Exchange (Back-Exchange): This is a chemical process where deuterium (B1214612) atoms on the standard are replaced by hydrogen atoms from the surrounding environment (e.g., solvent, matrix).[4][5] This can lead to an underestimation of the internal standard concentration and an overestimation of the analyte concentration.[4][5]
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Chromatographic Separation from Analyte: Although chemically similar, deuterated standards can sometimes have slightly different retention times compared to the non-deuterated analyte.[2] This can lead to differential matrix effects and inaccurate quantification.
-
Isotopic Impurities: The deuterated standard may contain a small amount of the non-deuterated analyte as an impurity from its synthesis.[2] This can lead to an overestimation of the analyte, especially at low concentrations.
-
Cross-Talk between MRM Transitions: In targeted mass spectrometry, if the mass difference between the analyte and the internal standard is insufficient, or if their fragmentation patterns are very similar, "cross-talk" can occur where the instrument detects a signal from the analyte in the internal standard's mass channel, or vice-versa.[2]
Q3: Are the deuterium atoms on this compound susceptible to isotopic exchange?
The deuterium atoms in this compound are located on the pyridine (B92270) ring. Deuterium labels on aromatic rings are generally stable.[2] However, the presence of the N-oxide and nitro functional groups can influence the electron density of the ring and potentially affect the stability of the deuterium labels under certain conditions, such as extreme pH or high temperatures.[5]
Q4: How should this compound be stored to ensure its stability?
To ensure the stability of this compound, it is recommended to store it in a refrigerator at 2-8°C.[1] It is also advisable to keep the container tightly closed and in a dry, well-ventilated place.[6][7] For long-term storage, consider storing under an inert atmosphere.[7] Avoid storage in acidic or basic solutions, as these conditions can promote isotopic exchange.[8]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or decreasing internal standard (IS) response across an analytical run. | Isotopic exchange of deuterium atoms with hydrogen from the mobile phase or sample matrix. | 1. Evaluate Mobile Phase pH: Avoid highly acidic or basic mobile phases if possible.[5] 2. Check Autosampler Temperature: Keep the autosampler temperature low (e.g., 4°C) to minimize exchange during the run.[9] 3. Solvent Choice: Prepare stock and working solutions in a neutral, aprotic solvent if compatible with the assay. |
| Poor accuracy or precision, especially in certain sample lots. | Chromatographic separation of the analyte and internal standard, leading to differential matrix effects. | 1. Overlay Chromatograms: Carefully examine the chromatograms of 4-Nitropyridine N-oxide and its d4-labeled standard to check for co-elution.[2] 2. Adjust Chromatographic Conditions: Modify the mobile phase composition or gradient to achieve co-elution.[10] |
| Calculated analyte concentration is artificially high, especially at low levels. | The deuterated standard contains a significant amount of the unlabeled analyte as an impurity. | 1. Analyze the IS Solution: Inject a solution of only the this compound to check for the presence of the unlabeled analyte.[10] 2. Check Certificate of Analysis: Verify the isotopic purity of the standard from the manufacturer's certificate of analysis. Aim for an isotopic enrichment of ≥98%.[9][11] |
| The peak area of the deuterated internal standard consistently decreases over time. | Degradation of the standard during storage or in the analytical system. | 1. Verify Storage Conditions: Ensure the standard is stored at the recommended temperature and protected from light if it is light-sensitive.[1] 2. Assess Stability in Matrix: Perform experiments to evaluate the stability of the standard in the sample matrix and autosampler conditions.[9] |
Experimental Protocols
Protocol for Assessing the Stability of this compound
Objective: To determine if the deuterated internal standard is stable under the experimental conditions.
Methodology:
-
Prepare Stability Samples:
-
Spike this compound into a blank matrix (e.g., plasma, urine) at a concentration typical for your assay.
-
Prepare a second set of samples by spiking the standard into your final mobile phase or reconstitution solvent.
-
-
Incubate Under Method Conditions:
-
Store aliquots of these samples under the same conditions as your study samples (e.g., room temperature, 4°C in the autosampler).
-
-
Analyze at Time Points:
-
Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Evaluate Results:
-
A significant decrease in the peak area of the deuterated standard over time indicates instability.
-
Monitor for the appearance of a peak at the mass of the unlabeled 4-Nitropyridine N-oxide, which would suggest isotopic exchange.
-
Visualizations
Caption: Experimental workflow for assessing deuterated internal standard stability.
Caption: Troubleshooting logic for inaccurate quantification using deuterated standards.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. resolvemass.ca [resolvemass.ca]
Technical Support Center: Purification of 4-Nitropyridine N-oxide-d4
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the post-synthesis purification of 4-Nitropyridine N-oxide-d4.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered after the synthesis of this compound?
A1: The impurity profile of this compound largely depends on the synthetic route employed. The two primary methods are the nitration of pyridine-d5 (B57733) N-oxide and the N-oxidation of 4-nitropyridine-d4. Common impurities may include:
-
Unreacted Starting Materials: Residual pyridine-d5 N-oxide or 4-nitropyridine-d4.
-
Regioisomers: If starting from pyridine-d5 N-oxide, the formation of 2-nitropyridine-d5 N-oxide is a potential isomeric impurity.[1][2]
-
Inorganic Salts: Salts such as sodium sulfate (B86663) or sodium carbonate may remain from the work-up procedure.[3]
-
Residual Acids: Traces of nitric acid or sulfuric acid from the nitration reaction.
-
By-products from N-oxidation: If using an oxidizing agent like m-CPBA, the corresponding carboxylic acid (m-chlorobenzoic acid) will be a byproduct.
Q2: How does the deuterium (B1214612) labeling in this compound affect the purification process compared to its non-deuterated analog?
A2: The purification methods for this compound are generally the same as for the non-deuterated compound. However, studies have shown that deuteration can influence the crystal packing of pyridine (B92270) N-oxides. This may lead to slight differences in solubility and crystallization behavior. Chromatographic separation is typically minimally affected, though minor shifts in retention times on HPLC have been observed for some deuterated compounds.[4]
Q3: Which purification method is recommended for achieving high purity (>99%) of this compound?
A3: For achieving high purity, a multi-step approach is often necessary. A typical sequence involves:
-
Aqueous Work-up: To remove inorganic salts and water-soluble impurities.
-
Recrystallization: This is a highly effective method for removing most impurities and can often yield a product with >98% purity.
-
Column Chromatography: If recrystallization does not remove all impurities, particularly isomeric ones, column chromatography is the method of choice for achieving the highest purity.
Q4: What is a suitable solvent system for the recrystallization of this compound?
A4: Acetone (B3395972) is a commonly cited and effective solvent for the recrystallization of 4-Nitropyridine N-oxide.[3] A solvent mixture of chloroform (B151607) and ethanol (B145695) has also been reported to be effective.[5] The choice of solvent may require some optimization based on the impurity profile of your crude product.
Q5: How can I monitor the progress of the purification?
A5: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification process. A recommended eluent system is a mixture of dichloromethane (B109758) and ethyl acetate (B1210297) (5:3 v/v).[3] For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water containing an acidic modifier like phosphoric or formic acid can be used.[6]
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product does not crystallize upon cooling. | - The solution is not saturated (too much solvent was added).- The product is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to concentrate the solution and attempt to cool again.- If the product is still soluble, consider adding an anti-solvent (a solvent in which the product is insoluble but the impurities are soluble) dropwise until the solution becomes turbid, then warm slightly to redissolve and cool slowly.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure product. |
| Product "oils out" instead of crystallizing. | - The melting point of the product is lower than the boiling point of the solvent.- The presence of significant impurities is depressing the melting point. | - Ensure the solvent has a boiling point lower than the product's melting point.- Try a different recrystallization solvent or a solvent mixture.- Perform a preliminary purification by column chromatography to remove the bulk of the impurities before recrystallization. |
| Low recovery of the purified product. | - Too much solvent was used, leading to significant product loss in the mother liquor.- The crystals were not washed with cold solvent.- The product is significantly soluble in the recrystallization solvent even at low temperatures. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the solution slowly and then in an ice bath to maximize crystal formation.- Wash the collected crystals with a minimal amount of ice-cold solvent.- Concentrate the mother liquor and attempt a second recrystallization. |
| The purified product is still colored. | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product, potentially lowering the yield. |
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the product from impurities. | - The eluent system is not optimized.- The column was not packed properly, leading to channeling.- The column was overloaded with the crude product. | - Optimize the eluent system using TLC to achieve a good separation between the product (Rf ≈ 0.25-0.35) and impurities. For 4-Nitropyridine N-oxide, a starting point is dichloromethane:ethyl acetate (5:3).[3]- Ensure the column is packed uniformly without any air bubbles.- Use an appropriate amount of crude product for the column size (typically 1:30 to 1:50 ratio of crude product to silica (B1680970) gel by weight). |
| The product is eluting too quickly (high Rf). | - The eluent is too polar. | - Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., ethyl acetate). |
| The product is eluting too slowly or not at all (low Rf). | - The eluent is not polar enough. | - Increase the polarity of the eluent by increasing the proportion of the more polar solvent. For very polar compounds like N-oxides, adding a small amount of methanol (B129727) (1-5%) to the eluent can be effective.[7][8] |
| Streaking or tailing of the product band. | - The compound is interacting too strongly with the stationary phase (silica gel is slightly acidic).- The sample was not loaded in a concentrated band. | - Add a small amount of a modifier to the eluent, such as triethylamine (B128534) (0.1-1%) to neutralize the acidic sites on the silica gel.- Dissolve the crude product in a minimal amount of solvent before loading it onto the column. Alternatively, perform a dry loading by adsorbing the product onto a small amount of silica gel before adding it to the column.[9] |
Quantitative Data Summary
| Purification Method | Parameter | Reported Value/Observation | Citation |
| Synthesis | Crude Yield | ~85% | [1] |
| Commercial Product | Purity (HPLC) | >98.0% | |
| Commercial Product | Purity (HPLC) | >=96.0% | [10] |
| TLC Analysis | Rf value (DCM:EtOAc = 5:3) | 0.27 (product), 0.05 (pyridine N-oxide) | [3] |
Experimental Protocols
Protocol 1: Recrystallization from Acetone
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of acetone and gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add acetone dropwise until a clear solution is obtained at the boiling point.
-
Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold acetone to remove any remaining impurities from the crystal surface.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
-
Eluent Preparation: Prepare a suitable eluent system, for example, dichloromethane:ethyl acetate (5:3 v/v), based on prior TLC analysis.
-
Column Packing: In a fume hood, pack a glass chromatography column with silica gel (230-400 mesh) as a slurry in the eluent. Allow the silica to settle, ensuring a flat top surface, and drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the solution to the top of the column. Alternatively, for better resolution, perform a dry loading by dissolving the crude product in a suitable solvent, adding a small amount of silica gel, evaporating the solvent, and then adding the resulting dry powder to the top of the column.
-
Elution: Carefully add the eluent to the column and apply gentle pressure (using a pump or inert gas) to begin the elution process.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical troubleshooting workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]
- 6. Separation of 4-Nitropyridine-1-oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. 128920050 [thermofisher.com]
Technical Support Center: Addressing Matrix Effects with 4-Nitropyridine N-oxide-d4
Welcome to the technical support center for 4-Nitropyridine N-oxide-d4. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound as an internal standard to mitigate matrix effects in LC-MS/MS analyses. Here you will find troubleshooting guidance and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound as a stable isotope-labeled internal standard (SIL-IS).
| Problem | Potential Cause | Recommended Solution |
| Poor Accuracy and Precision | Inadequate compensation for matrix effects.[1] | - Verify Co-elution: Ensure that this compound and the unlabeled analyte are co-eluting. Chromatographic conditions may need to be optimized.[2] - Assess Matrix Effects: Conduct a post-extraction spike experiment to quantify the extent of ion suppression or enhancement.[3] |
| Inconsistent Internal Standard Response | Variability in sample preparation, instrument performance, or the presence of interferences.[4] | - Review Sample Preparation: Ensure consistent and accurate spiking of the internal standard in all samples. - Check Instrument Performance: Perform a system suitability test to ensure the LC-MS/MS system is functioning correctly. - Investigate Interferences: Analyze a blank matrix sample to check for any co-eluting interferences at the transition of this compound. |
| Chromatographic Separation of Analyte and Internal Standard | The "deuterium isotope effect" can sometimes lead to slight differences in retention times between the analyte and the deuterated internal standard.[2][5] | - Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient, or column temperature to achieve co-elution.[1] - Consider a Different Column: A column with a different stationary phase chemistry may provide the necessary selectivity. |
| Analyte Signal Detected in Blank Samples | Isotopic impurity of the this compound internal standard (presence of unlabeled analyte).[1] | - Check Certificate of Analysis: Verify the isotopic purity of the internal standard. A purity of ≥98% is recommended.[6] - Perform an Isotopic Purity Check: Analyze a high concentration of the this compound solution to check for any signal at the analyte's mass transition.[1] |
| Degradation of this compound or Analyte | N-oxide compounds can be susceptible to degradation, especially under certain pH and temperature conditions.[3] | - Control Sample pH: Maintain a neutral or near-neutral pH during sample preparation and analysis.[3] - Avoid High Temperatures: Keep samples cool and avoid prolonged exposure to heat.[3] - Prompt Analysis: Analyze samples as quickly as possible after preparation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in my assay?
A1: this compound serves as a stable isotope-labeled internal standard (SIL-IS). Its primary role is to mimic the behavior of the unlabeled analyte (4-Nitropyridine N-oxide) during sample preparation, chromatography, and ionization.[7] By adding a known amount of this compound to every sample, you can accurately quantify the analyte, as the ratio of the analyte's signal to the internal standard's signal should remain constant despite variations caused by matrix effects.[8]
Q2: Why is a deuterated internal standard like this compound preferred over a structural analog?
A2: Deuterated internal standards are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte.[7][9] This ensures they experience the same degree of ion suppression or enhancement from matrix components, leading to more accurate and precise quantification.[2][10] Structural analogs, while similar, may have different ionization efficiencies and chromatographic behavior, making them less effective at compensating for matrix effects.[11]
Q3: How do I determine the optimal concentration of this compound to use?
A3: The concentration of the internal standard should be high enough to provide a stable and reproducible signal but not so high that it causes detector saturation or introduces significant levels of the unlabeled analyte as an impurity. A common practice is to use a concentration that is in the mid-range of the calibration curve for the analyte.
Q4: Can this compound be used to quantify analytes other than 4-Nitropyridine N-oxide?
A4: While it is theoretically possible, it is not recommended. The effectiveness of a SIL-IS is based on its near-identical chemical and physical properties to the analyte. Using it to quantify a different analyte would undermine its ability to accurately correct for matrix effects and other sources of variability.
Q5: What are the key validation experiments to perform when using this compound?
A5: Key validation experiments include assessing the accuracy, precision, selectivity, and the ability of the internal standard to compensate for matrix effects.[7] A matrix effect experiment is crucial and typically involves comparing the response of the analyte in a neat solution versus its response when spiked into a blank matrix extract after preparation.[3]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects Using Post-Extraction Spike
Objective: To determine if the sample matrix is causing ion suppression or enhancement of the analyte and internal standard signal.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and this compound are spiked into the initial mobile phase or a suitable neat solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-Spike Matrix): A blank matrix sample is extracted first. The analyte and this compound are then spiked into the final extracted sample at the same concentration as Set A.
-
-
Analyze the Samples: Inject all samples onto the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no significant matrix effect.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte MF) / (Internal Standard MF)
-
The coefficient of variation (CV%) of the IS-normalized MF across different lots of matrix should ideally be ≤15%.[7]
-
Protocol 2: Assessment of this compound Isotopic Purity
Objective: To ensure that the contribution of unlabeled analyte from the internal standard solution is minimal and does not affect the accuracy of the assay, especially at the lower limit of quantification (LLOQ).
Methodology:
-
Prepare a High-Concentration IS Solution: Prepare a solution of this compound at a concentration significantly higher than what is used in the assay.
-
Acquire Data: Analyze this solution using the LC-MS/MS method, monitoring the mass transitions for both the internal standard and the unlabeled analyte.
-
Evaluate Analyte Signal: Check for any signal at the retention time and mass transition of the unlabeled analyte.
-
Calculate Contribution: If a signal is present, calculate its area as a percentage of the internal standard's area. This percentage should be low enough not to interfere with the quantification of the analyte at the LLOQ.
Visualizations
Caption: Principle of matrix effect compensation using a stable isotope-labeled internal standard.
Caption: Experimental workflow for bioanalysis using this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. benchchem.com [benchchem.com]
- 4. 4-Nitropyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. mdpi.org [mdpi.org]
- 8. 4-Nitropyridine-d4 N-Oxide | LGC Standards [lgcstandards.com]
- 9. Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromatographic Peak Shape for 4-Nitropyridine N-oxide-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic peak shape for 4-Nitropyridine N-oxide-d4.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor peak shape (tailing or fronting) for this compound?
A1: Poor peak shape for polar, nitrogen-containing compounds like this compound is a common issue in reversed-phase chromatography. The primary causes include:
-
Secondary Interactions: The basic nitrogen of the pyridine (B92270) ring can interact with acidic residual silanol (B1196071) groups on the surface of silica-based stationary phases, leading to peak tailing.
-
Column Overload: Injecting too much analyte can saturate the stationary phase, causing peak fronting or tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and the stationary phase, influencing peak shape. For basic compounds, a mobile phase pH that is too close to the analyte's pKa can result in distorted peaks.
-
Injection Solvent Mismatch: A significant difference in elution strength between the sample solvent and the mobile phase can lead to peak distortion, particularly fronting.
-
Deuterium (B1214612) Isotope Effect: While primarily affecting retention time (deuterated compounds often elute slightly earlier in reversed-phase chromatography), the isotope effect can sometimes contribute to subtle peak shape changes, especially if co-elution with an unlabeled standard is expected.[1][2]
Q2: What are the recommended starting chromatographic conditions for this compound analysis?
A2: A good starting point for reversed-phase HPLC analysis of 4-Nitropyridine N-oxide is a C18 column with a mobile phase consisting of acetonitrile (B52724), water, and an acidic modifier. For MS compatibility, formic acid is preferred over phosphoric acid.
Recommended Starting Method (Reversed-Phase)
| Parameter | Recommendation |
| Column | C18, 2.1 x 100 mm, 2.6 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 1-5 µL |
| Injection Solvent | Initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) |
Q3: When should I consider using Hydrophilic Interaction Chromatography (HILIC) for this compound?
A3: HILIC is an excellent alternative to reversed-phase chromatography for very polar compounds that show poor retention on C18 columns.[3] If you are struggling to retain this compound on a C18 column even with highly aqueous mobile phases, switching to a HILIC column is recommended.
Troubleshooting Guides
This section provides a systematic approach to resolving common peak shape problems encountered during the analysis of this compound.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.
Troubleshooting Workflow for Peak Tailing
Caption: A stepwise guide to troubleshooting peak tailing.
Detailed Steps:
-
Reduce Sample Concentration/Injection Volume: Inject a 10-fold dilution of your sample. If the peak shape improves, you are likely experiencing mass overload.
-
Adjust Mobile Phase pH: For basic compounds like pyridine N-oxides, lowering the mobile phase pH (e.g., to 2.5-3.5 with formic or phosphoric acid) can protonate residual silanols on the stationary phase, reducing secondary interactions.[4][5][6]
-
Incorporate a Mobile Phase Additive: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA) (0.1-0.5%), to the mobile phase can mask silanol groups and improve peak shape. However, TEA is not MS-friendly. For LC-MS applications, stick to volatile acids like formic acid.
-
Switch to a Different Column:
-
End-capped C18: Use a column with high-density end-capping to minimize exposed silanols.
-
Polar-embedded phase: Columns with polar-embedded groups can provide alternative selectivity and improved peak shape for polar compounds.
-
HILIC: For highly polar compounds, a HILIC column is often the best solution to achieve good retention and peak shape.[3]
-
Issue 2: Peak Fronting
Peak fronting is characterized by an asymmetry where the front half of the peak is broader than the latter half.
Troubleshooting Workflow for Peak Fronting
Caption: A systematic approach to resolving peak fronting issues.
Detailed Steps:
-
Match Injection Solvent to Initial Mobile Phase: This is the most common cause of peak fronting for polar analytes in reversed-phase chromatography. Dissolve your sample in the same solvent composition as your initial mobile phase. Avoid dissolving your sample in strong organic solvents like 100% acetonitrile or methanol (B129727) if your gradient starts with a high aqueous percentage.
-
Decrease Injection Volume: Injecting a large volume of a solvent that is stronger than the mobile phase can cause peak distortion. Try reducing the injection volume.
-
Inspect Column for Voids: A void at the head of the column can cause peak fronting. This can be checked by reversing the column and flushing it. If the pressure is significantly lower in the reverse direction, a void may be present, and the column should be replaced.
Issue 3: Deuterium Isotope Effect
The primary manifestation of the deuterium isotope effect in reversed-phase chromatography is a slight shift in retention time, with the deuterated compound typically eluting earlier than its non-deuterated counterpart. While this doesn't usually cause poor peak shape on its own, it can be problematic if you are trying to co-elute with an unlabeled standard for quantification.
Mitigation Strategies for Deuterium Isotope Effects:
-
Modify Chromatographic Conditions: A shallower gradient or minor adjustments to the mobile phase composition can sometimes minimize the separation between the deuterated and non-deuterated compounds.[1]
-
Use a Different Stationary Phase: The magnitude of the isotope effect can be dependent on the stationary phase chemistry.
-
Consider HILIC: In some cases, the deuterium isotope effect is less pronounced in HILIC compared to reversed-phase chromatography.[7]
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for this compound
Objective: To achieve a symmetric peak for this compound using a standard C18 column.
Materials:
-
HPLC or UHPLC system with a UV or Mass Spectrometry (MS) detector
-
C18 column (e.g., 2.1 x 100 mm, 2.6 µm)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (or phosphoric acid for non-MS applications)
-
This compound standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water (0.1% v/v).
-
Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile (0.1% v/v).
-
Degas both mobile phases.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).
-
Dilute the stock solution to the desired concentration using the initial mobile phase composition (e.g., 95% Mobile Phase A and 5% Mobile Phase B).
-
-
Chromatographic Conditions:
-
Set the column temperature to 30 °C.
-
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) at a flow rate of 0.4 mL/min for at least 10 column volumes.
-
Set the injection volume to 2 µL.
-
Run the following gradient:
Time (min) %A %B 0.0 95 5 10.0 5 95 12.0 5 95 12.1 95 5 | 15.0 | 95 | 5 |
-
-
Data Analysis:
-
Evaluate the peak shape of this compound. The asymmetry factor should ideally be between 0.9 and 1.2.
-
Protocol 2: HILIC Method for this compound
Objective: To achieve good retention and symmetric peak shape for this compound using a HILIC column.
Materials:
-
HPLC or UHPLC system with a UV or MS detector
-
HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Ammonium formate
-
Formic acid
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.
-
Degas both mobile phases.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 75:25 acetonitrile:methanol).
-
Dilute the stock solution to the desired concentration using the initial mobile phase (Mobile Phase A).
-
-
Chromatographic Conditions:
-
Set the column temperature to 40 °C.
-
Equilibrate the column with the initial mobile phase conditions (100% A) at a flow rate of 0.3 mL/min for at least 20 column volumes.
-
Set the injection volume to 1 µL.
-
Run the following gradient:
Time (min) %A %B 0.0 100 0 8.0 50 50 10.0 50 50 10.1 100 0 | 15.0 | 100 | 0 |
-
-
Data Analysis:
-
Evaluate the retention and peak shape of this compound.
-
Disclaimer: These protocols are intended as a starting point. Further optimization of mobile phase composition, gradient, and other parameters may be necessary to achieve the desired separation and peak shape for your specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
- 4. agilent.com [agilent.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. benchchem.com [benchchem.com]
minimizing isotopic exchange for 4-Nitropyridine N-oxide-d4
Welcome to the technical support center for 4-Nitropyridine N-oxide-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isotopic exchange and to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of deuterium (B1214612) loss in this compound?
A1: The primary cause of deuterium loss (isotopic exchange) in this compound is exposure to protic solvents (e.g., water, methanol), acids, or bases. These conditions can facilitate the exchange of deuterium atoms on the pyridine (B92270) ring with hydrogen atoms from the surrounding environment. The acidity of carbon-bound hydrogen atoms in aromatic compounds can be influenced by the electronic properties of substituents, and in the case of pyridine N-oxides, the ring protons are susceptible to exchange under certain conditions.[1][2][3]
Q2: How stable is this compound in its solid form?
A2: In its pure, solid form, this compound is generally stable with respect to isotopic exchange.[4][5] However, stability can be compromised by atmospheric moisture, especially under humid conditions or with improper storage. It is crucial to store the compound in a tightly sealed container in a desiccated environment.
Q3: Can the temperature of my experiment affect the rate of isotopic exchange?
A3: Yes, temperature plays a significant role in the rate of hydrogen-deuterium exchange.[1][3] Higher temperatures provide the necessary activation energy for the exchange reaction to occur more readily. For sensitive experiments, it is advisable to work at the lowest practical temperature.
Q4: Which solvents are recommended for use with this compound to minimize exchange?
A4: To minimize isotopic exchange, it is imperative to use aprotic, anhydrous solvents. Recommended solvents include deuterated chloroform (B151607) (CDCl₃), deuterated acetonitrile (B52724) (CD₃CN), deuterated dimethyl sulfoxide (B87167) (DMSO-d6), and anhydrous toluene. Ensure that the solvents are of high purity and stored under an inert atmosphere to prevent moisture contamination.
Q5: Are there any specific pH ranges I should avoid?
A5: Yes, both acidic and basic conditions can catalyze hydrogen-deuterium exchange.[1][2][3] It is critical to avoid strong acids and bases. If pH adjustment is necessary, consider using deuterated buffer systems and perform preliminary stability tests.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound.
| Issue | Potential Cause | Recommended Solution |
| Unexpected loss of deuterium label observed by NMR or Mass Spectrometry. | 1. Contamination of solvents with protic impurities (e.g., H₂O). 2. Use of acidic or basic reagents. 3. Elevated reaction temperature. 4. Exposure to atmospheric moisture. | 1. Use fresh, anhydrous, aprotic deuterated solvents. Consider using a molecular sieve to dry the solvent immediately before use. 2. If possible, use non-acidic/non-basic alternative reagents. If unavoidable, use deuterated acids/bases and minimize reaction time. 3. Run the experiment at a lower temperature. Perform a temperature stability study if necessary. 4. Handle the compound and prepare reactions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). |
| Inconsistent results between experimental runs. | 1. Variable levels of moisture or protic impurities in reagents and solvents. 2. Inconsistent reaction setup and handling procedures. | 1. Standardize the source and handling of all reagents and solvents. Always use freshly opened anhydrous solvents. 2. Develop and strictly follow a detailed Standard Operating Procedure (SOP) for handling and using this compound. |
| Degradation of the compound observed. | 1. In addition to isotopic exchange, the compound may be susceptible to chemical degradation under harsh conditions (e.g., strong reducing agents, high heat). [6][7] | 1. Review the chemical compatibility of all reagents. 4-Nitropyridine N-oxide can be reduced to 4-aminopyridine.[6][7] Avoid harsh reducing agents unless this transformation is intended. |
Data Presentation
The following tables provide a summary of expected trends in isotopic exchange based on general chemical principles. Note: This data is illustrative and the actual rates will depend on the specific experimental conditions.
Table 1: Effect of Solvent on Isotopic Exchange of 4-NPO-d4 at 25°C over 24 hours (Illustrative)
| Solvent | Deuterium Incorporation (%) |
| CDCl₃ (anhydrous) | >99% |
| DMSO-d6 (anhydrous) | >98% |
| D₂O | <90% |
| CH₃OD | <95% |
| H₂O | <85% |
Table 2: Effect of Temperature on Isotopic Exchange in D₂O over 6 hours (Illustrative)
| Temperature (°C) | Deuterium Incorporation (%) |
| 25 | ~95% |
| 50 | ~90% |
| 80 | ~80% |
Table 3: Effect of pH on Isotopic Exchange in D₂O at 25°C over 12 hours (Illustrative)
| pH (pD) | Deuterium Incorporation (%) |
| 2 (DCl) | <90% |
| 7 (neutral) | >98% |
| 12 (NaOD) | <92% |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Storage: Store this compound in its original vial, tightly sealed with paraffin (B1166041) film, inside a desiccator containing a suitable desiccant (e.g., Drierite™). For long-term storage, keep at the recommended temperature (typically 2-8°C) and protect from light.
-
Handling: All handling of the solid compound should be performed in a controlled, inert atmosphere (e.g., a nitrogen or argon-filled glovebox) to minimize exposure to atmospheric moisture.
-
Weighing: Use a balance inside the glovebox. If a glovebox is not available, quickly weigh the required amount in a dry, draft-free environment and immediately seal the vial and the container with the weighed compound.
-
Dissolution: Dissolve the compound in high-purity, anhydrous, aprotic deuterated solvents. Ensure syringes and needles used for solvent transfer are thoroughly dried.
Protocol 2: Sample Preparation for NMR Analysis to Monitor Isotopic Purity
-
In an inert atmosphere, accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Using a dry syringe, add approximately 0.6 mL of anhydrous deuterated solvent (e.g., CDCl₃ or DMSO-d6).
-
Cap the NMR tube securely.
-
If the sample is not immediately analyzed, seal the cap with paraffin film and store it in a desiccator.
-
Acquire a ¹H NMR spectrum. The absence or minimization of signals in the aromatic region corresponding to the deuterated positions will confirm the isotopic purity. Integrate the residual proton signals against a known internal standard to quantify the level of deuterium incorporation.
Visualizations
Caption: Workflow for minimizing isotopic exchange of 4-NPO-d4.
Caption: Troubleshooting logic for deuterium loss in 4-NPO-d4 experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Collection - Polymorphism of Pyridine-N-oxide and Its Deuterated Analogues - Crystal Growth & Design - Figshare [figshare.com]
- 5. Influence of deuteration and fluorination on the supramolecular architecture of pyridine N-oxide crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.org [mdpi.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 4-Nitropyridine N-oxide-d4 Extraction
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to refine and optimize the extraction efficiency of 4-Nitropyridine (B72724) N-oxide-d4.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for extracting 4-Nitropyridine N-oxide-d4?
A1: The two most common and effective methods for extracting polar aromatic compounds like this compound are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). LLE is a traditional method that relies on the differential solubility of the analyte between two immiscible liquid phases.[1] SPE is a more modern and often more efficient technique that uses a solid sorbent to adsorb the analyte from a liquid sample, which is then eluted with a suitable solvent.[1][2]
Q2: Which factors most significantly impact the extraction efficiency?
A2: Several factors are critical for optimizing recovery:
-
pH of the Aqueous Phase: The polarity and charge state of 4-Nitropyridine N-oxide can be manipulated by adjusting the pH, which significantly affects its partitioning between aqueous and organic phases in LLE and its retention on SPE sorbents. Neutralizing acidic solutions from synthesis reactions is a common step before extraction.[3][4][5]
-
Choice of Solvent (for LLE and SPE Elution): The solvent's polarity must be carefully selected. In LLE, a solvent that readily dissolves the analyte but is immiscible with the sample matrix is required. For SPE, the elution solvent must be strong enough to disrupt the analyte-sorbent interactions.[1][6]
-
SPE Sorbent Type: The choice of sorbent (e.g., reversed-phase, normal-phase, or ion-exchange) depends on the properties of the analyte and the sample matrix.[6] For polar analytes in aqueous solutions, reversed-phase sorbents are commonly used.[2]
-
Sample Matrix: The complexity of the sample matrix can interfere with extraction. Pre-treatment steps may be necessary to remove interfering substances.[2]
Q3: How does the deuterium (B1214612) labeling in this compound affect the extraction process?
A3: While chemically similar to its non-deuterated analog, there are potential considerations:
-
Isotope Effects: Deuterium can slightly alter the polarity and chromatographic behavior of the molecule, potentially causing it to elute at a slightly different retention time than the non-deuterated analyte.[7] While this effect is usually minor during extraction, it's crucial for chromatographic co-elution in LC-MS analysis.[8]
-
Deuterium Exchange: The deuterium atoms on the pyridine (B92270) ring are generally stable. However, under harsh acidic or basic conditions, or at elevated temperatures, there is a risk of back-exchange with protons from the solvent or matrix.[7] It is crucial to assess the stability of the deuterated standard under your specific experimental conditions.
Q4: What are the best practices for using this compound as an internal standard?
A4: To ensure accurate quantification, it is essential to:
-
Optimize for Co-elution: Adjust chromatographic conditions to ensure the deuterated standard and the native analyte co-elute as closely as possible.[7]
-
Ensure Consistent Recovery: The extraction procedure must be optimized to provide consistent and comparable recovery for both the analyte and the internal standard.[7] Any variability in extraction efficiency should affect both compounds equally.
-
Verify Purity: Always verify the isotopic and chemical purity of the deuterated standard to avoid interference from unlabeled analyte.[7]
-
Spike Early: The internal standard should be added to the sample as early as possible in the workflow to account for analyte loss during all subsequent sample preparation steps.
Troubleshooting Guide
Problem 1: Low or Inconsistent Recovery
Low or variable recovery is the most common issue in extraction. The following logical workflow can help diagnose the cause.
Caption: Troubleshooting logic for low extraction recovery.
Problem 2: Impurities or Contaminants in the Final Extract
Possible Cause: Co-extraction of matrix components or incomplete removal of reagents from synthesis. Solution:
-
In LLE: Perform a back-extraction. After the initial extraction into the organic phase, wash the organic layer with a fresh aqueous solution (e.g., a buffer at a specific pH or brine) to remove polar impurities.
-
In SPE: Add a "Wash Step" after loading the sample and before elution. Use a solvent that is strong enough to remove weakly bound impurities but weak enough to leave the this compound adsorbed on the sorbent.[2] For reversed-phase SPE, this might be a low percentage of organic solvent in water.
-
Synthesis Reagents: If the material is a crude product from synthesis, ensure the work-up procedure, such as neutralizing acids like sulfuric and nitric acid, is complete before extraction.[3][4][5][9]
Problem 3: Inconsistent Analyte/Internal Standard Response Ratio
Possible Cause: This points to a difference in how the analyte and the deuterated standard are behaving during sample preparation.[7] Solution:
-
Investigate Deuterium Exchange: As a first step, incubate the deuterated standard in a blank matrix under your typical sample preparation conditions (pH, temperature, time) and analyze for the appearance of the unlabeled analyte.[7] A significant increase in the unlabeled signal indicates exchange is occurring.
-
Review Chromatographic Separation: A slight separation between the analyte and the standard on the analytical column can lead to differential matrix effects during ionization in the mass spectrometer.[7] Adjust the chromatography to achieve better co-elution.
-
Re-optimize Extraction: The chosen extraction conditions might be selectively favoring either the deuterated or non-deuterated form. Re-evaluate solvent choice, pH, and SPE sorbent to find conditions where recovery is identical for both.
Data Presentation: Extraction Parameter Comparison
Table 1: Liquid-Liquid Extraction (LLE) Solvent Selection
| Organic Solvent | Polarity Index | Typical Recovery Range* | Notes |
| Dichloromethane | 3.1 | 85-95% | Effective for many polar compounds; dense, forms bottom layer. Mentioned in synthesis work-ups.[3] |
| Chloroform | 4.1 | 80-95% | Good solvent for N-oxides; potential health hazards. Used in extraction of pyridine-N-oxides.[4] |
| Ethyl Acetate | 4.4 | 70-90% | Less toxic alternative; can form emulsions. Used for extracting related compounds.[10][11][12] |
| Diethyl Ether | 2.8 | 65-85% | Very volatile; requires continuous extraction for good yields with polar compounds.[5][11] |
*Illustrative recovery ranges for polar aromatic N-oxides. Actual efficiency depends on specific conditions.
Table 2: Solid-Phase Extraction (SPE) Sorbent and Solvent Guide for Aqueous Samples
| Parameter | Reversed-Phase (e.g., C18) | Normal-Phase (e.g., Silica) |
| Principle | Retains nonpolar to moderately polar analytes from polar matrices.[1] | Retains polar analytes from nonpolar matrices.[1][6] |
| Analyte Interaction | Hydrophobic (van der Waals forces).[1] | Polar (dipole-dipole, H-bonding).[6] |
| Conditioning Solvent | Methanol (B129727), followed by water or buffer. | A nonpolar solvent like hexane. |
| Loading Conditions | Aqueous solution, pH adjusted for neutral form. | Sample dissolved in a nonpolar solvent. |
| Wash Solvent | Water or weak aqueous buffer to remove salts and highly polar impurities. | Nonpolar solvent (e.g., hexane) to remove nonpolar impurities. |
| Elution Solvent | Methanol, acetonitrile, or mixtures with water/buffer. | A more polar solvent like ethyl acetate, isopropanol, or methanol.[1] |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction (LLE)
-
Sample Preparation: Start with the aqueous sample containing this compound. If the sample is from a synthesis reaction, carefully neutralize it to a pH of ~7-8 using a base like sodium bicarbonate or sodium carbonate.[3][4]
-
Spiking: Add a known amount of this compound solution (as the internal standard) to the sample.
-
Extraction: Transfer the aqueous solution to a separatory funnel. Add an equal volume of an appropriate organic solvent (e.g., dichloromethane).
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate completely.
-
Collection: Drain the organic layer (bottom layer for dichloromethane) into a clean flask.
-
Repeat: Repeat the extraction process on the aqueous layer 2-3 times with fresh portions of the organic solvent to maximize recovery.[4]
-
Drying & Concentration: Combine all organic extracts. Dry the solution over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to concentrate the analyte.[3]
Protocol 2: General Solid-Phase Extraction (SPE) - Reversed-Phase
Caption: Standard workflow for Solid-Phase Extraction.
-
Conditioning: Activate the C18 SPE cartridge by passing 1-2 column volumes of methanol through it. Do not let the sorbent go dry.
-
Equilibration: Flush the cartridge with 1-2 column volumes of purified water or a buffer that matches the pH of your sample.
-
Sample Loading: Load the aqueous sample (spiked with internal standard) onto the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
-
Washing: Pass 1-2 column volumes of a wash solution (e.g., 5% methanol in water) through the cartridge to remove salts and other highly polar interferences.
-
Elution: Place a clean collection tube under the cartridge. Elute the this compound using a small volume (e.g., 1-2 mL) of a strong organic solvent like methanol or acetonitrile.
-
Post-Elution: The resulting eluate can be evaporated and reconstituted in a suitable solvent for analysis.[13]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. benchchem.com [benchchem.com]
- 11. 4-nitropyridine synthesis requested , Hive Chemistry Discourse [chemistry.mdma.ch]
- 12. mdpi.org [mdpi.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: 4-Nitropyridine N-oxide-d4 vs. 4-Nitropyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between 4-Nitropyridine N-oxide-d4 and its non-deuterated analog, 4-Nitropyridine N-oxide. The inclusion of deuterium (B1214612) in the deuterated version offers distinct properties that can be advantageous in various research and development applications. This document outlines their physicochemical properties, potential performance differences based on the kinetic isotope effect, and provides an experimental protocol for evaluating metabolic stability.
Physicochemical Properties
The primary difference between the two compounds lies in their molecular weight, owing to the replacement of four hydrogen atoms with deuterium atoms in the deuterated analog. This substitution can subtly influence other physical properties.
| Property | 4-Nitropyridine N-oxide | This compound |
| CAS Number | 1124-33-0[1] | 119673-94-8[2][3] |
| Molecular Formula | C5H4N2O3[4] | C5D4N2O3[3] |
| Molecular Weight | 140.10 g/mol [5][6] | 144.12 g/mol [3] |
| Appearance | Yellow to brown crystalline solid/powder[4][7][8][9] | Not explicitly stated, but expected to be similar to the non-deuterated form. |
| Melting Point | 159-164 °C[8][9] | Not available |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like ethanol (B145695) and DMSO.[4][6][10] | Not explicitly stated, but expected to be similar to the non-deuterated form. |
Performance Comparison: The Deuterium Advantage
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of this bond as the rate-determining step will proceed more slowly for the deuterated compound.[11][12] In a biological context, this often translates to:
-
Increased Metabolic Stability : Many drug metabolism pathways, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the oxidation of C-H bonds.[13][14] By substituting hydrogen with deuterium at a site of metabolism, the rate of metabolic degradation can be reduced.[15] This can lead to a longer biological half-life and increased overall exposure of the compound in vivo.[12][15]
-
Reduced Formation of Toxic Metabolites : In some cases, drug toxicity is associated with the formation of reactive metabolites. By slowing down the metabolic process that produces these metabolites, deuteration can potentially lead to a safer drug profile.[12]
-
Altered Pharmacokinetic Profile : A change in metabolic rate directly impacts a compound's pharmacokinetic (PK) profile. Deuteration can lead to lower systemic clearance and a prolonged duration of action.[15]
It is important to note that the benefits of deuteration are not universal and depend on the specific metabolic pathways of the compound and whether C-H bond cleavage is the rate-limiting step.[11][16]
Experimental Protocols
To empirically determine the comparative performance of this compound and its non-deuterated analog, a metabolic stability assay using liver microsomes is a standard and effective method.
Objective: To compare the in vitro metabolic stability of 4-Nitropyridine N-oxide and this compound by measuring the rate of parent compound depletion over time in the presence of human liver microsomes.
Materials:
-
4-Nitropyridine N-oxide
-
This compound
-
Pooled human liver microsomes[17]
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[18]
-
Phosphate (B84403) buffer (100 mM, pH 7.4)[17][18]
-
Acetonitrile (B52724) (ACN) with an internal standard (for quenching the reaction)
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Methodology:
-
Preparation of Solutions:
-
Prepare stock solutions of both test compounds (e.g., 10 mM in DMSO).
-
Prepare a working solution of the test compounds (e.g., 1 µM) by diluting the stock solution in phosphate buffer.[17]
-
Prepare the liver microsomal suspension in phosphate buffer (e.g., 0.5 mg/mL protein concentration).[13][17][19]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm the microsomal suspension and test compound working solutions to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of microsomes and the test compound.[17]
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[19]
-
For negative controls, perform incubations without the NADPH regenerating system.[18]
-
-
Reaction Termination and Sample Preparation:
-
LC-MS/MS Analysis:
-
Analyze the supernatant to quantify the remaining amount of the parent compound at each time point. The use of LC-MS/MS provides high sensitivity and specificity.[20]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg/mL microsomal protein).
-
The compound with a longer half-life and lower intrinsic clearance is considered more metabolically stable.
Visualizations
Below are diagrams illustrating a hypothetical experimental workflow and a potential biological signaling pathway relevant to the compounds.
Caption: Workflow for the in vitro metabolic stability assay.
4-Nitropyridine N-oxide has been identified as a quorum sensing inhibitor, potentially by binding to the LasR protein in bacteria like Pseudomonas aeruginosa.[21][22] Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density.
Caption: Inhibition of the LasR quorum sensing pathway.
References
- 1. 4-Nitropyridine N-oxide | 1124-33-0 [chemicalbook.com]
- 2. This compound | CAS#:119673-94-8 | Chemsrc [chemsrc.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Nitropyridine N-oxide: Properties, Uses, Safety, Synthesis & Supplier Information – Buy High Purity 4-Nitropyridine Oxide in China [pipzine-chem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. fishersci.com [fishersci.com]
- 9. 128920050 [thermofisher.com]
- 10. CAS 1124-33-0: 4-Nitropyridine N-oxide | CymitQuimica [cymitquimica.com]
- 11. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. researchgate.net [researchgate.net]
- 15. juniperpublishers.com [juniperpublishers.com]
- 16. Effect of deuteration on metabolism and clearance of Nerispirdine (HP184) and AVE5638 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mercell.com [mercell.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 21. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Assessing the Isotopic Purity of 4-Nitropyridine N-oxide-d4
For researchers in drug discovery and metabolic studies, the isotopic purity of deuterated compounds is paramount for accurate and reproducible results. This guide provides a comprehensive comparison of analytical techniques to assess the isotopic purity of 4-Nitropyridine N-oxide-d4, a valuable labeled compound. We present detailed experimental protocols, comparative data with relevant alternatives, and a visualization of a key biological pathway where this compound class is implicated.
Introduction to this compound
This compound is the deuterated analog of 4-Nitropyridine N-oxide. The introduction of deuterium (B1214612) atoms provides a mass shift that is readily detectable by mass spectrometry, making it a useful internal standard in quantitative analyses or a tracer in metabolic studies. Ensuring high isotopic enrichment is critical to prevent interference from and misinterpretation of results due to the unlabeled counterpart. Commercially available this compound typically boasts an isotopic purity of ≥99 atom % D and a chemical purity of ≥98%.[1]
Comparative Analysis of Isotopic Purity
The primary methods for determining the isotopic purity of deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Each technique offers unique advantages in characterizing the extent and position of deuterium incorporation.
Table 1: Quantitative Comparison of this compound and Alternatives
| Compound | Analytical Method | Key Parameter | Typical Value | Reference/Notes |
| This compound | NMR Spectroscopy | Isotopic Enrichment | ≥99 atom % D | Manufacturer's Specification[1] |
| Mass Spectrometry | Molecular Ion (M+) | m/z 144.12 | Calculated for C₅D₄N₂O₃ | |
| 4-Nitropyridine N-oxide | NMR Spectroscopy | Chemical Shift (¹H) | δ 8.35 (d, 2H), 7.45 (d, 2H) | Representative data |
| Mass Spectrometry | Molecular Ion (M+) | m/z 140.02[2][3] | NIST Mass Spectrometry Data[2][3] | |
| 4-Aminopyridine (unlabeled) | NMR Spectroscopy | Chemical Shift (¹H) | δ 7.95 (d, 2H), 6.55 (d, 2H) | Representative data[4] |
| Mass Spectrometry | Molecular Ion (M+) | m/z 94.05[5][6] | NIST Mass Spectrometry Data[5][6] | |
| 4-Chloropyridine N-oxide (unlabeled) | NMR Spectroscopy | Chemical Shift (¹H) | δ 8.20 (d, 2H), 7.40 (d, 2H) | Representative data[7] |
| Mass Spectrometry | Molecular Ion (M+) | m/z 129.00 | Calculated for C₅H₄ClNO |
Experimental Protocols
Accurate determination of isotopic purity relies on robust and well-defined experimental protocols. Below are detailed methodologies for NMR and MS analysis of this compound.
Protocol 1: Isotopic Purity Assessment by ¹H NMR Spectroscopy
Objective: To determine the percentage of residual protons in this compound.
Materials:
-
This compound sample
-
High-purity deuterated solvent (e.g., DMSO-d6, Chloroform-d)
-
Internal standard of known concentration (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer (≥400 MHz recommended)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Add a known quantity of the internal standard to the solution.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full signal recovery.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio for the residual proton signals.
-
-
Data Analysis:
-
Integrate the area of the residual proton signals corresponding to the aromatic protons of 4-Nitropyridine N-oxide. In the unlabeled compound, these appear as two doublets.
-
Integrate the area of a well-resolved signal from the internal standard.
-
Calculate the amount of residual protons in the sample relative to the known amount of the internal standard.
-
The isotopic purity (atom % D) is calculated as: (1 - (moles of residual protons / (moles of sample * number of deuteration sites))) * 100%.
-
Expected Outcome: For a sample with 99 atom % D, the integrals of the residual proton signals will be very small compared to any proton-containing impurities or the internal standard.
Protocol 2: Isotopic Purity Assessment by Mass Spectrometry
Objective: To determine the distribution of isotopologues and confirm the molecular weight of this compound.
Materials:
-
This compound sample
-
HPLC-grade solvent (e.g., acetonitrile, methanol)
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (e.g., 1 µg/mL) in a suitable solvent.
-
-
Mass Spectrometry Analysis:
-
Infuse the sample directly into the mass spectrometer or inject it via a liquid chromatography system.
-
Acquire a high-resolution mass spectrum in a suitable ionization mode (e.g., electrospray ionization - ESI).
-
-
Data Analysis:
-
Examine the mass spectrum for the molecular ion peak. For this compound, the expected monoisotopic mass is approximately 144.0473 g/mol .
-
Analyze the isotopic cluster of the molecular ion. The relative intensities of the M, M+1, M+2, etc., peaks will be different from the unlabeled compound due to the presence of deuterium.
-
Look for the presence of the molecular ion of the unlabeled compound (m/z 140.0222). The relative intensity of this peak compared to the deuterated compound's peak provides a measure of isotopic purity.
-
Calculate the isotopic purity by comparing the peak areas of the deuterated and non-deuterated species.
-
Expected Outcome: The mass spectrum should show a dominant peak corresponding to the fully deuterated molecule (d4). Smaller peaks corresponding to partially deuterated (d1, d2, d3) and the unlabeled (d0) compound may also be present. The relative abundance of these peaks allows for the calculation of the overall isotopic enrichment.
Biological Pathway Visualization
4-Nitropyridine N-oxide has been identified as an inhibitor of quorum sensing in the bacterium Pseudomonas aeruginosa.[8] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. In P. aeruginosa, the LasR protein is a key transcriptional regulator in one of the major quorum-sensing systems. 4-Nitropyridine N-oxide likely exerts its effect by interfering with the LasR signaling pathway.
Caption: Inhibition of the LasR quorum sensing pathway in P. aeruginosa.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing the isotopic purity of a deuterated compound using both NMR and Mass Spectrometry.
Caption: General workflow for isotopic purity assessment.
Conclusion
The assessment of isotopic purity is a critical quality control step for any research involving deuterated compounds. For this compound, a combination of ¹H NMR spectroscopy and high-resolution mass spectrometry provides a comprehensive picture of its isotopic enrichment and chemical integrity. By following the detailed protocols outlined in this guide, researchers can confidently verify the quality of their labeled compounds, ensuring the reliability and accuracy of their experimental data. The comparison with unlabeled analogs further highlights the distinct analytical signatures imparted by deuterium labeling.
References
- 1. 4-Nitropyridine-d4 N-Oxide | LGC Standards [lgcstandards.com]
- 2. Pyridine, 4-nitro-, 1-oxide [webbook.nist.gov]
- 3. Pyridine, 4-nitro-, 1-oxide [webbook.nist.gov]
- 4. 4-Aminopyridine(504-24-5) 1H NMR spectrum [chemicalbook.com]
- 5. 4-Aminopyridine [webbook.nist.gov]
- 6. 4-Aminopyridine [webbook.nist.gov]
- 7. 4-Chloropyridine N-oxide(1121-76-2) 1H NMR spectrum [chemicalbook.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
A Comparative Guide to 4-Nitropyridine N-oxide-d4 Standard for Researchers
This guide provides a comprehensive comparison of the 4-Nitropyridine N-oxide-d4 isotopic standard, a critical tool for researchers, scientists, and drug development professionals. In analytical chemistry, particularly in mass spectrometry-based assays, deuterated internal standards are indispensable for accurate quantification. This document offers a detailed look at the specifications of the commercially available this compound standard, comparing it with its non-deuterated analogue and highlighting key analytical methodologies.
Data Presentation: A Comparative Analysis
The quality and specifications of a reference standard are paramount for the reliability of experimental results. Below is a summary of the typical specifications for this compound and its non-deuterated counterpart from various suppliers.
| Parameter | This compound | 4-Nitropyridine N-oxide (Non-deuterated) |
| Supplier | LGC Standards[1] | TCI Chemicals, Thermo Scientific, Chem-Impex[2][3][4] |
| CAS Number | 119673-94-8[1][5][6][7][8] | 1124-33-0[2][3][4][9][10][11] |
| Molecular Formula | C5D4N2O3[1][5][7][8] | C5H4N2O3[3][4] |
| Molecular Weight | 144.12 g/mol [5][7][8] | 140.10 g/mol [9] |
| Chemical Purity | min 98%[1] | >98.0% (TCI), ≥96.0% (HPLC, Thermo Scientific), ≥96% (HPLC, Chem-Impex)[2][3][4] |
| Isotopic Purity | 99 atom % D[1] | Not Applicable |
| Appearance | Not explicitly stated for d4, typically yellow to brown crystals/powder for the non-deuterated form[3][4] | Yellow to brown crystals or powder[3][4] |
Experimental Protocols
Accurate characterization of reference standards is crucial. The following are detailed methodologies for key experiments used to certify this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed to assess the chemical purity of the 4-Nitropyridine N-oxide standard.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with a small percentage of phosphoric acid (for non-MS applications) or formic acid (for MS-compatible applications).[11][12]
-
Detection: UV detection at an appropriate wavelength, determined by the UV spectrum of 4-Nitropyridine N-oxide.
-
Procedure:
-
Prepare a standard solution of 4-Nitropyridine N-oxide in a suitable solvent (e.g., acetonitrile/water mixture).
-
Inject a known volume of the solution onto the HPLC system.
-
Elute the compound using the specified mobile phase.
-
Monitor the eluent at the determined UV wavelength.
-
The purity is calculated based on the area of the main peak relative to the total area of all observed peaks.
-
Isotopic Enrichment and Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and determine the isotopic enrichment of the deuterated standard.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended.
-
Ionization Source: Electrospray ionization (ESI) or electron ionization (EI).
-
Procedure:
-
Introduce a solution of the this compound standard into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range.
-
The presence of a prominent (P - 16)+ ion, corresponding to the loss of an oxygen atom from the molecular ion, is a characteristic feature of N-oxides.[13]
-
Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the identity and deuteration of the compound.
-
The isotopic enrichment is calculated by comparing the intensity of the ion corresponding to the fully deuterated molecule with the intensities of ions corresponding to partially deuterated or non-deuterated molecules.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure and the positions of the deuterium (B1214612) labels.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d6, CDCl3).
-
Procedure:
-
Prepare a solution of the this compound standard in the chosen deuterated solvent.
-
Acquire the 1H NMR spectrum. The absence or significant reduction of signals corresponding to the protons on the pyridine (B92270) ring confirms successful deuteration.
-
Acquire the 13C NMR spectrum to further confirm the carbon skeleton of the molecule.
-
Mandatory Visualizations
Synthesis Workflow of 4-Nitropyridine N-oxide
The following diagram illustrates a typical synthesis route for 4-Nitropyridine N-oxide, the precursor to the deuterated standard.
Caption: A simplified workflow for the synthesis of 4-Nitropyridine N-oxide.
Analytical Workflow for Standard Certification
This diagram outlines the key analytical steps involved in the certification of a this compound standard.
Caption: Key analytical steps for the certification of a this compound standard.
References
- 1. 4-Nitropyridine-d4 N-Oxide | LGC Standards [lgcstandards.com]
- 2. 4-Nitropyridine N-Oxide 1124-33-0 | TCI AMERICA [tcichemicals.com]
- 3. 128920050 [thermofisher.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. This compound | CAS#:119673-94-8 | Chemsrc [chemsrc.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. scbt.com [scbt.com]
- 9. 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Nitropyridine N-oxide | 1124-33-0 [chemicalbook.com]
- 11. 4-Nitropyridine-1-oxide | SIELC Technologies [sielc.com]
- 12. Separation of 4-Nitropyridine-1-oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Identification of the N-oxide group by mass spectrometry - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Internal Standards in Bioanalysis: The Case of 4-Nitropyridine N-oxide-d4
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, particularly within drug development and clinical research, the precision and reliability of quantitative data are paramount. The use of internal standards (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) is a cornerstone of robust bioanalytical methods, designed to correct for variability in sample preparation and instrument response. Among the choices for internal standards, deuterated analogs have emerged as the "gold standard." This guide provides an objective comparison of 4-Nitropyridine N-oxide-d4, a deuterated internal standard, with a potential non-deuterated alternative, supported by representative experimental data and detailed protocols.
The Critical Role of Internal Standards in LC-MS/MS
Quantitative bioanalysis is susceptible to several sources of error, including:
-
Variability in Sample Preparation: Inconsistent recovery during extraction, evaporation, or reconstitution steps.
-
Matrix Effects: Co-eluting endogenous components in biological samples (e.g., plasma, urine) can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.
-
Instrumental Fluctuations: Minor variations in injection volume or mass spectrometer sensitivity over time.
An ideal internal standard is a compound added at a known concentration to every sample, calibrator, and quality control (QC) sample at the beginning of the analytical process. It should mimic the physicochemical properties of the analyte as closely as possible to compensate for these sources of variability. By calculating the ratio of the analyte's response to the IS's response, these variations can be effectively normalized, leading to more accurate and precise results.[1][2]
Deuterated vs. Non-Deuterated Internal Standards
The two primary types of internal standards used in LC-MS/MS are deuterated and non-deuterated (or analogue) standards.
-
Deuterated Internal Standards: These are stable isotope-labeled (SIL) versions of the analyte where one or more hydrogen atoms are replaced with deuterium (B1214612) (²H). This substitution results in a mass shift that is easily detectable by the mass spectrometer, while the chemical and physical properties remain nearly identical to the analyte. This near-identical behavior is the key to their superior performance in correcting for matrix effects and extraction recovery variability.[3][4]
-
Non-Deuterated (Analogue) Internal Standards: These are structurally similar but chemically distinct compounds from the analyte. While often more readily available and less expensive, their different physicochemical properties can lead to variations in extraction efficiency and chromatographic retention time.[1] These differences may result in inadequate compensation for matrix effects, potentially compromising data quality.
Performance Comparison: this compound vs. An Analogue IS
While a direct inter-laboratory study for this compound is not publicly available, we can construct a comparative performance evaluation based on typical validation data for deuterated versus non-deuterated internal standards in bioanalytical methods. For the purpose of this guide, we will consider 4-Chloropyridine N-oxide as a plausible non-deuterated, structural analogue internal standard for the quantification of 4-Nitropyridine N-oxide.
Table 1: Comparison of Key Performance Parameters
| Parameter | This compound (Deuterated IS) | 4-Chloropyridine N-oxide (Analogue IS) | Rationale for Difference |
| Chromatographic Co-elution with Analyte | Nearly identical retention time | Different retention time | The deuterium substitution has a negligible effect on chromatographic behavior, ensuring that the IS and analyte experience the same matrix effects at the point of elution. Structural differences in the analogue IS lead to different retention times.[2] |
| Extraction Recovery Consistency | High consistency with the analyte | Can be variable | Due to their near-identical physicochemical properties, the deuterated IS and the analyte will have very similar recoveries across a range of conditions. The analogue IS may have different solubility and partitioning characteristics, leading to variable recovery.[1] |
| Matrix Effect Compensation | Excellent | Moderate to Poor | Co-elution and identical ionization behavior allow the deuterated IS to effectively track and correct for ion suppression or enhancement experienced by the analyte. The analogue IS, eluting at a different time, may not experience the same matrix effects.[4] |
| Accuracy (% Bias) | Typically within ±5% | Can be within ±15%, but more susceptible to matrix variability | Superior correction for variability leads to higher accuracy. |
| Precision (% CV) | Typically <10% | Typically <15%, but can be higher in variable matrices | More consistent normalization results in lower variability between measurements. |
| Cost and Availability | Higher cost, may require custom synthesis | Generally lower cost and more readily available | The synthesis of deuterated compounds is a more complex and costly process.[2] |
Experimental Protocols
To objectively compare the performance of this compound and an analogue internal standard, a bioanalytical method validation study would be conducted. Below are detailed methodologies for such a study.
Objective
To validate a bioanalytical LC-MS/MS method for the quantification of 4-Nitropyridine N-oxide in human plasma and to compare the performance of this compound and 4-Chloropyridine N-oxide as internal standards.
Materials and Reagents
-
4-Nitropyridine N-oxide (analyte) reference standard
-
This compound (deuterated IS) reference standard
-
4-Chloropyridine N-oxide (analogue IS) reference standard
-
Human plasma (K2EDTA)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation: Protein Precipitation
-
Label polypropylene (B1209903) tubes for calibration standards, quality controls (QCs), and unknown samples.
-
To 50 µL of plasma in each tube, add 10 µL of the respective internal standard working solution (either this compound or 4-Chloropyridine N-oxide).
-
Add 200 µL of acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
4-Nitropyridine N-oxide: To be determined (e.g., Q1/Q3)
-
This compound: To be determined (e.g., Q1+4/Q3)
-
4-Chloropyridine N-oxide: To be determined (e.g., Q1/Q3)
-
Validation Experiments
The method would be validated according to regulatory guidelines (e.g., FDA, EMA) by assessing the following parameters for each internal standard:
-
Selectivity: Analysis of blank plasma from at least six different sources to check for interferences at the retention times of the analyte and IS.
-
Linearity: A calibration curve with at least eight non-zero standards, analyzed in triplicate.
-
Accuracy and Precision: Analysis of QC samples at four concentration levels (Lower Limit of Quantification (LLOQ), Low, Mid, and High) in six replicates on three separate days.
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma samples from six different sources to the response in a neat solution.
-
Recovery: Determined by comparing the analyte response in pre-extraction spiked plasma samples to that in post-extraction spiked samples.
-
Stability: Evaluation of the analyte's stability under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Visualizing the Workflow
The following diagrams illustrate the logical flow of the bioanalytical method validation process.
References
The Gold Standard for Bioanalysis: Evaluating Linearity and Accuracy with Deuterated Internal Standards
For researchers, scientists, and drug development professionals, achieving the highest level of accuracy and precision in quantitative bioanalysis is paramount. The choice of internal standard is a critical determinant of data quality, particularly in complex matrices. This guide provides an objective comparison of the performance of deuterated internal standards, exemplified by the principles applicable to 4-Nitropyridine N-oxide-d4, against non-deuterated (analogue) internal standards, supported by representative experimental data.
In the landscape of quantitative analysis, particularly liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is fundamental to correct for variability during sample preparation and analysis. An ideal IS should mimic the physicochemical properties of the analyte to compensate for matrix effects, extraction inconsistencies, and instrument response fluctuations. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard because their behavior is nearly identical to that of the unlabeled analyte.[1]
Superiority of Deuterated Internal Standards: A Comparative Analysis
To illustrate the superior performance of deuterated internal standards, this guide presents a comparative analysis based on the bioanalytical method validation for the drug Disopyramide, using its deuterated analogue (Disopyramide-d5) versus a structural analogue (Darunavir). While specific experimental data for this compound is not publicly available, the principles demonstrated here are directly applicable and highlight the expected advantages.
Data Presentation: Linearity and Accuracy
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Accuracy refers to the closeness of the measured value to the true value. The following tables summarize the performance of two bioanalytical methods for Disopyramide:
-
Method A: Utilizes the deuterated internal standard, Disopyramide-d5.
-
Method B: Employs a structural analogue internal standard, Darunavir.
Table 1: Comparison of Linearity Parameters
| Parameter | Method A (with Disopyramide-d5) | Method B (with Darunavir IS) |
| Linearity Range | 0.15 - 6 ng/mL | 0.15 - 6 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 |
Table 2: Comparison of Accuracy Data
| Quality Control Sample | Method A (with Disopyramide-d5) (% Accuracy) | Method B (with Darunavir IS) (% Accuracy) |
| Low QC (LQC) | 95.0 - 105.0 | 85.0 - 115.0 |
| High QC (HQC) | 97.0 - 103.0 | 85.0 - 115.0 |
The data clearly indicates that the method employing the deuterated internal standard (Method A) exhibits a stronger correlation coefficient, signifying superior linearity. Furthermore, the accuracy of Method A is significantly better, with a much tighter acceptance range for the quality control samples. This enhanced performance is attributed to the ability of the deuterated IS to more effectively compensate for analytical variability.[2]
Experimental Protocols
A detailed methodology for a typical bioanalytical validation study is provided below. This protocol can be adapted for the quantification of various small molecules, including 4-Nitropyridine N-oxide, using its deuterated internal standard.
General Bioanalytical Method Protocol
1. Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of the analyte (e.g., 4-Nitropyridine N-oxide) and the internal standard (e.g., this compound) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by serially diluting the primary stock solution with the appropriate solvent to create calibration standards and quality control (QC) samples.
-
Prepare a working internal standard solution at a fixed concentration.
2. Sample Preparation:
-
To a 100 µL aliquot of the biological matrix (e.g., plasma), add 25 µL of the working internal standard solution.
-
Add 50 µL of the appropriate working standard solution (for calibration and QC samples) or blank solvent (for blank and zero samples).
-
Vortex mix the samples for 30 seconds.
-
Add a protein precipitating agent (e.g., 300 µL of acetonitrile).
-
Vortex mix vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode, as appropriate for the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.
-
Visualizing the Workflow
To further elucidate the experimental and logical processes, the following diagrams are provided.
Caption: Experimental workflow for bioanalytical method validation.
Caption: Comparison of internal standard types.
References
A Comparative Guide to 4-Nitropyridine N-oxide-d4 and Other Pyridine N-oxide Derivatives for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for experimental success. This guide provides an objective comparison of 4-Nitropyridine (B72724) N-oxide-d4 and other key pyridine (B92270) N-oxide derivatives, supported by experimental data and detailed protocols. This document aims to facilitate informed decisions in the application of these versatile compounds in areas ranging from organic synthesis to medicinal chemistry.
Introduction to Pyridine N-oxide Derivatives
Pyridine N-oxides are a class of heterocyclic compounds characterized by a pyridine ring in which the nitrogen atom is oxidized. This N-O bond significantly alters the electronic properties of the pyridine ring, enhancing its reactivity and conferring unique chemical characteristics. These derivatives are widely utilized as oxidizing agents, catalysts in organic synthesis, and as scaffolds in the development of novel therapeutic agents. 4-Nitropyridine N-oxide, with its strong electron-withdrawing nitro group, is a prominent member of this family, known for its reactivity in nucleophilic substitution reactions and its biological activities. The deuterated analog, 4-Nitropyridine N-oxide-d4, serves as a valuable tool in mechanistic studies and as an internal standard in analytical applications.
Physicochemical Properties: A Comparative Overview
The introduction of different substituents onto the pyridine N-oxide ring allows for the fine-tuning of its physicochemical properties. The table below summarizes key properties for 4-Nitropyridine N-oxide, its deuterated analog, and other representative pyridine N-oxide derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Dipole Moment (D) | N-O Bond Length (Å) |
| 4-Nitropyridine N-oxide | C₅H₄N₂O₃ | 140.10 | 159-162 | 1.63 | 1.224[1] |
| This compound | C₅D₄N₂O₃ | 144.12 | Not available | Not available | Not available |
| Pyridine N-oxide | C₅H₅NO | 95.10 | 65-67 | 4.24 | 1.264[1] |
| 4-Methylpyridine N-oxide | C₆H₇NO | 109.13 | 186-189 | 4.88 | 1.250[1] |
| 4-Chloropyridine N-oxide | C₅H₄ClNO | 129.54 | 169-172 | 1.48 | Not available |
Data compiled from various sources. Dipole moments and bond lengths are calculated values from theoretical studies.
Performance Comparison in Key Applications
Oxidizing Strength and Catalytic Activity
Pyridine N-oxides are effective oxidants in a variety of organic transformations. The electron-withdrawing nitro group in 4-nitropyridine N-oxide enhances its oxidizing potential compared to the parent pyridine N-oxide. While specific experimental data directly comparing the oxidizing strength of a wide range of derivatives in a single study is limited, the N-O bond dissociation enthalpy (BDE) can serve as a theoretical indicator of their oxidizing capability. A lower BDE generally suggests a more facile oxygen transfer.
| Compound | N-O Bond Dissociation Enthalpy (kcal/mol) |
| Pyridine N-oxide | ~63-66 |
| 4-Nitropyridine N-oxide | Not explicitly found |
| 4-Methylpyridine N-oxide | Not explicitly found |
Kinetic Isotope Effect (KIE) of this compound:
The replacement of hydrogen with deuterium (B1214612) in this compound can lead to a kinetic isotope effect in reactions where a C-H bond on the pyridine ring is cleaved in the rate-determining step. A primary KIE (kH/kD > 1) would be expected if such a bond cleavage is involved. However, in its typical role as an oxygen transfer agent, the C-D bonds are not directly involved in the reaction, and a significant KIE is not anticipated. To date, specific experimental studies quantifying the KIE for this compound in oxidation reactions have not been found in the reviewed literature. This represents a potential area for future research to elucidate subtle mechanistic details.
Biological Activity: Quorum Sensing Inhibition
Pyridine N-oxide derivatives have emerged as promising inhibitors of quorum sensing (QS), a bacterial communication system that regulates virulence factor production and biofilm formation. 4-Nitropyridine N-oxide (4-NPO) has been identified as a potent QS inhibitor.
| Compound | Target Organism | IC₅₀ (µM) |
| 4-Nitropyridine N-oxide (4-NPO) | Pseudomonas aeruginosa | 33 ± 1.12[2] |
| Compound 5 (a 2-difluoromethylpyridine derivative) | Pseudomonas aeruginosa | 19 ± 1.01[2] |
| Compound 6 (a 2-difluoromethylpyridine derivative) | Pseudomonas aeruginosa | 27 ± 0.67[2] |
As shown in the table, structural modifications to the pyridine N-oxide scaffold can lead to enhanced QS inhibitory activity. For instance, certain 2-difluoromethylpyridine derivatives have demonstrated superior potency compared to 4-NPO[2]. The direct comparative activity of this compound in QS inhibition has not been reported, though it is expected to have a similar activity to its non-deuterated counterpart unless metabolic pathways involving C-H bond cleavage are critical for its mechanism of action.
Biological Activity: Na,K-ATPase Inhibition
4-Nitropyridine N-oxide has been reported to inhibit Na,K-ATPase activity. This enzyme plays a crucial role in maintaining the electrochemical gradients across the cell membrane. While the inhibitory effect is documented, quantitative comparative data (e.g., IC₅₀ values) for 4-Nitropyridine N-oxide and its deuterated analog against Na,K-ATPase are not available in the current literature.
Experimental Protocols
Synthesis of 4-Nitropyridine N-oxide
Materials:
-
Pyridine-N-oxide
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Saturated Sodium Carbonate (Na₂CO₃) solution
Procedure: [2]
-
Prepare the nitrating acid by slowly adding 30 mL of concentrated H₂SO₄ to 12 mL of fuming HNO₃ in an Erlenmeyer flask, while cooling in an ice bath.
-
In a three-neck flask equipped with a reflux condenser, internal thermometer, and addition funnel, heat 9.51 g of pyridine-N-oxide to 60°C.
-
Add the nitrating acid dropwise to the pyridine-N-oxide over 30 minutes. The internal temperature should be maintained around 40°C.
-
After the addition is complete, heat the reaction mixture to 125-130°C for 3 hours.
-
Cool the mixture to room temperature and pour it onto 150 g of crushed ice.
-
Carefully neutralize the solution with a saturated Na₂CO₃ solution until a pH of 7-8 is reached, which will precipitate a yellow solid.
-
Collect the solid by suction filtration.
-
To purify, wash the crude product with acetone to remove insoluble salts.
-
Evaporate the acetone from the filtrate to obtain the yellow product, 4-nitropyridine-N-oxide. The product can be further recrystallized from acetone if necessary.
Quorum Sensing Inhibition Assay (Agar Well Diffusion Method)
Materials: [3]
-
Luria-Bertani (LB) agar (B569324) plates
-
Overnight culture of a reporter strain (e.g., Chromobacterium violaceum ATCC 12472)
-
Test compounds (dissolved in a suitable solvent)
-
Sterile cork borer (8 mm diameter)
-
Sterile distilled water (as control)
Procedure: [3]
-
Inoculate LB agar plates with 1 ml of an overnight culture of C. violaceum (OD₆₀₀ = 0.1) to create a bacterial lawn.
-
Allow the plates to dry in a sterile environment.
-
Using a sterile cork borer, create wells in the agar.
-
Add 200 µl of each test compound solution to the respective wells. Use sterile distilled water as a negative control.
-
Incubate the plates at 30°C for 24 hours.
-
Quorum sensing inhibition is indicated by the formation of a zone of colorless, non-pigmented bacterial growth around the well, as violacein (B1683560) pigment production in C. violaceum is QS-dependent.
Na,K-ATPase Activity Assay
Materials: [4]
-
Plasma membrane fractions containing Na,K-ATPase
-
Assay buffer (containing Tris-HCl, MgSO₄, KCl, NaCl)
-
Ouabain (a specific Na,K-ATPase inhibitor)
-
Adenosine triphosphate (ATP)
-
Reagents for inorganic phosphate (B84403) (Pi) detection
Procedure: [4]
-
Prepare two sets of reaction mixtures. One set contains the assay buffer, and the other contains the assay buffer with ouabain.
-
Add a known amount of the plasma membrane preparation (e.g., 20 µg of protein) to both sets of reaction mixtures and incubate for 5 minutes at 37°C.
-
Initiate the enzymatic reaction by adding ATP to all mixtures and incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).
-
Measure the amount of inorganic phosphate (Pi) liberated in each sample using a colorimetric method.
-
The Na,K-ATPase activity is calculated as the difference between the Pi liberated in the absence and presence of ouabain. The inhibitory effect of a test compound can be determined by adding it to the reaction mixture and comparing the activity to a control without the inhibitor.
Visualizing Experimental Workflows and Pathways
The following diagrams illustrate key processes related to the application of pyridine N-oxide derivatives.
Caption: Workflow for Quorum Sensing Inhibition Assay.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Anti-Quorum Sensing Activity of Substances Isolated from Wild Berry Associated Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Na-K-ATPase Inhibition by PGE2 in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
4-Nitropyridine N-oxide-d4: A Performance Guide for Use as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the performance characteristics of 4-Nitropyridine N-oxide-d4 as an internal standard in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). Its performance is compared with alternative standards, supported by available data and general principles of stable isotope dilution techniques.
Introduction to this compound as a Standard
This compound is the deuterated analog of 4-Nitropyridine N-oxide, a compound of interest in various research fields due to its activity as a quorum-sensing inhibitor and an inhibitor of Na,K-ATPase activity.[1] The deuterated form serves as an ideal internal standard for the accurate quantification of its non-labeled counterpart in biological and other complex matrices. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry. This is because it shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variations in analytical procedures.
Performance Characteristics
The performance of an internal standard is primarily evaluated based on its purity, isotopic enrichment, stability, and its ability to co-elute with the analyte without causing interference.
Purity and Isotopic Enrichment:
Certificates of Analysis from commercial suppliers provide crucial data on the purity and isotopic distribution of this compound. High chemical and isotopic purity are essential to prevent interference with the quantification of the target analyte.
| Parameter | This compound | 4-Nitropyridine N-oxide (unlabeled) | Notes |
| Chemical Purity | >98% (typically ≥99.5%) | ≥99.71% | High chemical purity for both the standard and the analyte is crucial for accurate quantification. Data is based on available Certificates of Analysis.[2] |
| Isotopic Purity | >99 atom % D | Not Applicable | High isotopic enrichment minimizes the contribution of the internal standard's signal to the analyte's signal. |
| Molecular Weight | 144.12 g/mol | 140.10 g/mol | The mass difference allows for clear differentiation in the mass spectrometer. |
| CAS Number | 119673-94-8 | 1124-33-0 | Unique identifiers for each compound. |
Stability:
Both 4-Nitropyridine N-oxide and its deuterated analog are generally stable under standard laboratory conditions.[3] However, as with many N-oxide compounds, they can be susceptible to degradation under harsh acidic or basic conditions, or upon exposure to strong reducing agents.[4][5] It is crucial to assess their stability in the specific matrix and analytical conditions of the experiment.
Comparison with Alternative Standards
The choice of an internal standard is critical for the development of robust and reliable quantitative assays. While this compound is the ideal choice for the analysis of 4-Nitropyridine N-oxide, other types of internal standards can be considered, each with its own advantages and disadvantages.
| Internal Standard Type | Advantages | Disadvantages |
| Deuterated (e.g., 4-NPO-d4) | Co-elutes closely with the analyte. Corrects for matrix effects effectively. Generally more affordable than 13C-labeled standards. | Potential for isotopic exchange (H/D exchange) under certain conditions. Slight chromatographic shift ("isotope effect") can occur.[6] |
| 13C-Labeled | Co-elutes perfectly with the analyte. No risk of isotope exchange. Considered the most accurate type of internal standard.[7][8] | Typically more expensive and less readily available than deuterated standards.[7] |
| Structurally Analogous Compound | More affordable and readily available. Can be used when a stable isotope-labeled standard is not available. | May not co-elute perfectly with the analyte. May not experience the same matrix effects, leading to less accurate correction.[1] |
Experimental Protocols
While a specific, detailed experimental protocol for a validated quantitative assay using this compound was not found in the public domain, a general workflow for such an analysis using LC-MS/MS is provided below. This protocol is based on established practices for stable isotope dilution mass spectrometry.
1. Preparation of Standard Solutions:
-
Stock Solutions: Prepare individual stock solutions of 4-Nitropyridine N-oxide and this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution to create a calibration curve covering the expected concentration range in the samples.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that will result in a consistent and robust signal in the mass spectrometer when added to the samples.
2. Sample Preparation (e.g., Plasma or Cell Lysate):
-
To an aliquot of the biological sample, add a known volume of the internal standard spiking solution.
-
Perform protein precipitation by adding a sufficient volume of a cold organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography: Use a suitable reversed-phase column (e.g., C18) with a gradient elution program. The mobile phases would typically consist of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good separation of the analyte from matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both 4-Nitropyridine N-oxide and this compound need to be determined by direct infusion of the individual standards.
4. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their analyte-to-internal standard peak area ratios from the calibration curve.
Visualizing the Workflow
Caption: A generalized workflow for quantitative analysis using an internal standard.
Signaling Pathway Context
4-Nitropyridine N-oxide is known to inhibit quorum sensing, a cell-to-cell communication mechanism in bacteria that regulates virulence factor production and biofilm formation. It also inhibits the Na,K-ATPase enzyme, which is crucial for maintaining ion gradients across cell membranes. The use of this compound as an internal standard is critical for accurately quantifying the concentration of the active compound in studies investigating these pathways.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Selectivity and Specificity Testing: 4-Nitropyridine N-oxide-d4 in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
The robust validation of bioanalytical methods is a cornerstone of drug development and clinical research, ensuring the accuracy and reliability of pharmacokinetic and toxicokinetic data. A critical component of this validation is the appropriate use of internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of 4-Nitropyridine N-oxide-d4, a deuterium-labeled internal standard, with alternative internal standards for the quantitative analysis of 4-Nitropyridine N-oxide in human plasma. The comparison is based on established principles of bioanalytical method validation and includes supporting experimental protocols and data.
Introduction to Internal Standards in LC-MS/MS
An ideal internal standard (IS) should mimic the analyte of interest throughout sample preparation and analysis, compensating for variability in extraction recovery, matrix effects, and instrument response.[1] Stable isotope-labeled (SIL) internal standards are considered the gold standard because their physicochemical properties are very similar to the analyte.[2] However, the choice of isotope, typically deuterium (B1214612) (²H or D) or Carbon-13 (¹³C), can impact assay performance.[3]
This guide will compare the following internal standards for the analysis of 4-Nitropyridine N-oxide:
-
This compound: A readily available and commonly used deuterated internal standard.
-
4-Nitropyridine N-oxide-¹³C₅: A ¹³C-labeled internal standard, often considered the ideal but typically more expensive option.
-
4-Chloropyridine N-oxide: A structural analog internal standard, a cost-effective but potentially less accurate alternative.
Selectivity and Specificity: A Performance Comparison
Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. Specificity is the ability of the method to measure solely the analyte of interest.[4]
Quantitative Data Summary
The following tables summarize hypothetical but plausible performance data for the three internal standards in a validated LC-MS/MS assay for 4-Nitropyridine N-oxide in human plasma.
Table 1: Chromatographic and Mass Spectrometric Properties
| Parameter | 4-Nitropyridine N-oxide (Analyte) | This compound (IS) | 4-Nitropyridine N-oxide-¹³C₅ (IS) | 4-Chloropyridine N-oxide (IS) |
| Molecular Weight | 140.10 | 144.12[5] | 145.11 | 129.55 |
| MRM Transition (m/z) | 141.1 -> 95.1 | 145.1 -> 99.1 | 146.1 -> 100.1 | 130.0 -> 84.0 |
| Retention Time (min) | 2.54 | 2.52 | 2.54 | 2.89 |
| Retention Time Shift (vs. Analyte) | - | -0.02 min | 0 min | +0.35 min |
Table 2: Selectivity and Matrix Effect Assessment
| Parameter | This compound (IS) | 4-Nitropyridine N-oxide-¹³C₅ (IS) | 4-Chloropyridine N-oxide (IS) |
| Co-elution with Analyte | Nearly co-elutes, slight shift | Co-elutes perfectly | Does not co-elute |
| Matrix Effect (Ion Suppression/Enhancement)* | Moderate differential effect | Minimal to no differential effect | Significant differential effect |
| Accuracy in Presence of Matrix Effects (% Bias) | ± 10-15% | < ± 5% | ± 20-30% |
| Precision in Presence of Matrix Effects (%RSD) | < 10% | < 5% | < 15% |
*Determined by post-extraction spike experiments in six different lots of human plasma.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are protocols for key experiments in selectivity and specificity testing.
Selectivity Testing
Objective: To demonstrate that the method can differentiate the analyte and internal standard from endogenous matrix components.
Protocol:
-
Screen at least six different lots of blank human plasma.
-
Process each blank plasma sample using the established extraction procedure.
-
Analyze the processed blank samples by LC-MS/MS to monitor for any interfering peaks at the retention times and MRM transitions of the analyte and the internal standard.
-
Acceptance Criteria: The response of any interfering peak in the blank samples should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard.[4]
Specificity Testing in the Presence of Metabolites and Co-administered Drugs
Objective: To ensure that metabolites of the analyte or other drugs that might be co-administered do not interfere with the quantification of the analyte.
Protocol:
-
Prepare solutions of known metabolites of 4-Nitropyridine N-oxide (if available and relevant) and common co-administered drugs at their expected physiological concentrations.
-
Spike these solutions into blank plasma at the LLOQ and a high concentration of the analyte.
-
Process and analyze the samples.
-
Acceptance Criteria: The presence of these compounds should not cause a significant change (e.g., >15%) in the measured concentration of the analyte.
Matrix Effect Evaluation
Objective: To assess the potential for ion suppression or enhancement from the biological matrix.
Protocol (Post-Extraction Spike Method):
-
Extract blank human plasma from at least six different sources.
-
Prepare two sets of samples:
-
Set A: Spike the analyte and internal standard at a known concentration into the post-extracted blank plasma.
-
Set B: Prepare solutions of the analyte and internal standard at the same concentration in the reconstitution solvent (neat solution).
-
-
Analyze both sets of samples and compare the peak areas.
-
Calculation: Matrix Factor (MF) = (Peak area in Set A) / (Peak area in Set B). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
Internal Standard Normalized Matrix Factor: Calculate the MF for both the analyte and the internal standard and determine the ratio. This assesses the ability of the internal standard to compensate for matrix effects.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the rationale behind choosing an appropriate internal standard.
References
Safety Operating Guide
Personal protective equipment for handling 4-Nitropyridine N-oxide-d4
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of 4-Nitropyridine N-oxide-d4. The following procedures are designed to ensure the safe operational use of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[2][3] | To prevent eye contact which can cause serious irritation.[1][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and long-sleeved clothing.[5][6] | To prevent skin contact which can cause irritation.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask).[2][7] | Recommended, especially when handling the solid form to avoid inhalation of dust, which may cause respiratory irritation.[1][8] |
Operational Plan: Handling and Storage
Safe handling and storage practices are crucial to minimize exposure risk.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]
-
Handling: Avoid generating dust.[2] Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke in the handling area.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][6]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Emergency and Disposal Plan
Spill Response:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[8]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[8]
-
Collect: Carefully sweep or scoop up the absorbed material into a labeled, sealable container for disposal. Dampen with water to prevent dusting before sweeping.[8]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Personal Protection: All personnel involved in the cleanup must wear the appropriate PPE as outlined above.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get immediate medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[4]
-
Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Get medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[1]
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.[8]
-
Waste Characterization: The waste is characterized as toxic solid, organic, n.o.s. (Pyridine, 4-nitro-, 1-oxide).[1]
-
Containerization: Collect waste in a clearly labeled, sealed, and appropriate container.
-
Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Experimental Protocol: Decontamination of Glassware
This protocol outlines the steps for the safe decontamination of laboratory glassware that has been in contact with this compound.
Materials:
-
Contaminated glassware
-
Appropriate PPE (as per Table 1)
-
Chemical fume hood
-
Acetone (or other suitable organic solvent)
-
Laboratory detergent
-
Deionized water
-
Labeled waste container for solvent rinse
Procedure:
-
Initial Rinse (in a fume hood):
-
Wearing appropriate PPE, perform an initial rinse of the contaminated glassware with a small amount of acetone.
-
Collect the rinse solvent in a designated hazardous waste container.
-
Repeat the rinse two more times to ensure the removal of residual compound.
-
-
Washing:
-
Wash the rinsed glassware with a laboratory detergent and warm water.
-
Use a brush to scrub all surfaces of the glassware.
-
-
Final Rinse:
-
Rinse the glassware thoroughly with deionized water.
-
Allow the glassware to air dry or place it in a drying oven.
-
-
Waste Disposal:
-
Ensure the solvent rinse waste container is properly sealed and labeled for hazardous waste disposal.
-
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. Pyridine N-oxide 95 694-59-7 [sigmaaldrich.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
